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Methyl 5-(iodomethyl)-1,2-oxazole-4-carboxylate Documentation Hub

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  • Product: Methyl 5-(iodomethyl)-1,2-oxazole-4-carboxylate
  • CAS: 1803581-38-5

Core Science & Biosynthesis

Foundational

Structural Characterization and Synthetic Utility of Methyl 5-(iodomethyl)isoxazole-4-carboxylate

This guide provides an in-depth technical analysis of Methyl 5-(iodomethyl)isoxazole-4-carboxylate , a specialized heterocyclic intermediate. It is designed for medicinal chemists and process scientists utilizing this sc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Methyl 5-(iodomethyl)isoxazole-4-carboxylate , a specialized heterocyclic intermediate. It is designed for medicinal chemists and process scientists utilizing this scaffold for "warhead" installation or fragment-based drug discovery (FBDD).

Executive Summary & Pharmacophore Logic

Methyl 5-(iodomethyl)isoxazole-4-carboxylate represents a high-value "bifunctional linker" in organic synthesis. Its utility stems from the orthogonal reactivity of its two electrophilic sites:

  • C5-Iodomethyl Group (The Warhead): A highly reactive alkylating agent susceptible to

    
     displacement by nucleophiles (amines, thiols, phenoxides) under mild conditions. The iodine atom serves as a superior leaving group compared to its chloro- or bromo- analogs, facilitating reactions with sterically hindered or weak nucleophiles.
    
  • C4-Methyl Ester (The Anchor): A masked carboxylic acid or amide precursor. It provides a stable attachment point that can be hydrolyzed or amidated after the C5 functionalization is complete.

Therapeutic Relevance: The isoxazole scaffold is a bioisostere for amide and ester bonds, offering improved metabolic stability. Derivatives of isoxazole-4-carboxylates are foundational in the synthesis of:

  • Leflunomide Analogs: DMARDs (Disease-modifying antirheumatic drugs).

  • Glutamate Receptor Ligands: Specifically AMPA/Kainate receptor modulators (e.g., Ibotenic acid derivatives).

  • Antibiotics: Isoxazolyl-penicillins (e.g., Cloxacillin, though structurally distinct, share the core electronic properties).

Synthetic Architecture

Direct iodination of the isoxazole methyl group is mechanistically unfavorable due to competing ring iodination or decomposition. The most robust, authoritative protocol involves a Stepwise Radical Halogenation followed by Finkelstein Exchange .

Diagram 1: Synthetic Workflow

The following directed graph illustrates the critical path from commercial precursors to the target iodide.

SynthesisPath Start Methyl Acetoacetate + Triethyl Orthoformate Enamine Intermediate Enamino Ketoester Start->Enamine Condensation Cyclization Cyclization (NH2OH·HCl) Enamine->Cyclization Core Methyl 5-methylisoxazole- 4-carboxylate Cyclization->Core Ring Closure Bromination Radical Bromination (NBS, AIBN, CCl4/PhCl) Core->Bromination Wohl-Ziegler BromoInt Bromomethyl Intermediate Bromination->BromoInt Finkelstein Finkelstein Exchange (NaI, Acetone, Reflux) BromoInt->Finkelstein Halogen Exchange Target TARGET: Methyl 5-(iodomethyl) isoxazole-4-carboxylate Finkelstein->Target S_N2

Caption: Stepwise synthesis via Wohl-Ziegler bromination and Finkelstein exchange to ensure regioselectivity and high yield.

Detailed Protocol (Self-Validating)
Step 1: Scaffold Construction (The Hantzsch-Type Cyclization)
  • Reagents: Methyl acetoacetate, Triethyl orthoformate, Acetic anhydride, Hydroxylamine HCl.

  • Mechanism: Formation of an ethoxymethylene intermediate followed by nucleophilic attack of hydroxylamine and cyclization.

  • Critical Control Point: Temperature must be maintained <10°C during hydroxylamine addition to prevent oxime polymerization.

Step 2: Radical Bromination (Wohl-Ziegler)
  • Precursor: Methyl 5-methylisoxazole-4-carboxylate.

  • Reagents: N-Bromosuccinimide (NBS, 1.05 eq), AIBN (cat.), CCl4 or Benzotrifluoride (greener alternative).

  • Procedure: Reflux under inert atmosphere.

  • Validation: Monitor disappearance of the C5-Methyl singlet (~2.7 ppm) and appearance of CH2-Br (~4.8 ppm) via 1H-NMR.

  • Note: Stop reaction at ~90% conversion to avoid gem-dibromination.

Step 3: The Finkelstein Exchange (Target Synthesis)
  • Rationale: Direct synthesis of the iodide is unstable; converting the bromide in situ or as a discrete step is superior.

  • Reagents: Sodium Iodide (NaI, 2.0 eq), Dry Acetone.

  • Protocol:

    • Dissolve the crude bromomethyl intermediate in dry acetone (0.1 M).

    • Add NaI (solid). The solution will turn yellow/brown.

    • Reflux for 2-4 hours. A white precipitate (NaBr) confirms reaction progress.

    • Workup: Filter off NaBr. Concentrate. Redissolve in EtOAc, wash with 5% sodium thiosulfate (to remove free iodine/color), then brine.

    • Purification: Recrystallization from Hexanes/EtOAc is preferred over column chromatography to avoid iodine degradation on silica.

Structural Validation (Spectroscopy)

Researchers must verify the integrity of the C-I bond and the isoxazole ring. The following data table summarizes the expected spectral shifts.

Table 1: NMR & Physical Data Profile
Feature1H NMR (CDCl3, 400 MHz) δ ppm13C NMR (CDCl3, 100 MHz) δ ppmMultiplicityDiagnostic Note
H-3 (Ring) 8.55 – 8.65~150.5SingletHighly deshielded heteroaromatic proton.
OCH3 (Ester) 3.85 – 3.90~52.0SingletStandard methyl ester shift.
CH2-I 4.45 – 4.60~18.0 - 22.0SingletKey Indicator. Upfield from Br-analog (~4.8), distinct from Cl (~5.0).
C-4 (Ring) ~109.0QuaternaryIpso to ester.
C-5 (Ring) ~170.0QuaternaryIpso to iodomethyl.
C=O (Ester) ~161.0QuaternaryCarbonyl.

Mass Spectrometry (EI/ESI):

  • Molecular Ion: Distinct

    
     peak.
    
  • Fragmentation: Characteristic loss of Iodine (

    
    ) is the base peak or highly prominent, confirming the labile C-I bond.
    

Reactivity & Applications

The 5-iodomethyl group is a "soft" electrophile. It reacts preferentially with soft nucleophiles (thiols, phosphines, secondary amines) over hard nucleophiles (alkoxides), allowing for chemoselective functionalization.

Diagram 2: Divergent Reactivity Map

Reactivity Center Methyl 5-(iodomethyl) isoxazole-4-carboxylate Prod1 Ether/Thioether Linkers (Nucleophilic Substitution) Center->Prod1 + R-SH / R-OH (Base: K2CO3) Prod2 Isoxazole-4-Carboxylic Acids (Hydrolysis) Center->Prod2 + LiOH / THF (Saponification) Prod3 Wittig Reagents (Phosphonium Salts) Center->Prod3 + PPh3 (Wittig Precursor) Prod4 Peptidomimetics (Amidation) Center->Prod4 + R-NH2 (After Hydrolysis) Drug Conjugates Drug Conjugates Prod1->Drug Conjugates Alkene Extension Alkene Extension Prod3->Alkene Extension

Caption: The central iodide allows for S_N2 diversification, while the ester allows for scaffold extension.

Experimental Causality:

  • Why use the Iodide over the Chloride? In complex synthesis (e.g., attaching the isoxazole to a bulky heterocycle), the chloride is often too unreactive, requiring high heat that degrades the isoxazole ring. The iodide reacts at room temperature.

  • Storage Warning: The C-I bond is photosensitive. Store at -20°C in amber vials under Argon. If the solid turns violet, wash with thiosulfate before use.

Safety & Handling (HSE)

  • Lachrymator: Like most alpha-halo carbonyls and benzylic-type halides, this compound is a potent lachrymator. Handle only in a functioning fume hood.

  • Vesicant: Skin contact can cause severe blistering. Double-gloving (Nitrile) is mandatory.

  • Alkylating Agent: Treat as a potential mutagen. Decontaminate glassware with a dilute solution of sodium thiosulfate and NaOH.

References

  • Isoxazole Synthesis Overview: Beilstein J. Org. Chem.2022 , 18, 55–63. (Regioselective synthesis of isoxazole-4-carboxylates via enamino ketoesters).

  • Leflunomide Process Chemistry: Google Patents, WO2003042193A1. (Industrial synthesis of 5-methylisoxazole-4-carboxylic acid derivatives).

  • Nucleophilic Substitution in Isoxazoles: RSC Adv., 2016 , 6, 26254. (Base promoted synthesis and functionalization of aminoisoxazoles).

  • Reactivity of Halomethyl Isoxazoles: Molecules, 2012 , 17(5), 5510-5520. (Synthesis of thiazolyl-isoxazole hybrids via alpha-bromination).

Exploratory

Technical Guide: Methyl 5-(halomethyl)-1,2-oxazole-4-carboxylate Analogs

This guide details the synthesis, reactivity, and application of Methyl 5-(halomethyl)-1,2-oxazole-4-carboxylate analogs . These scaffolds are critical intermediates in the development of immunomodulators (e.g., Leflunom...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis, reactivity, and application of Methyl 5-(halomethyl)-1,2-oxazole-4-carboxylate analogs . These scaffolds are critical intermediates in the development of immunomodulators (e.g., Leflunomide analogs), antibiotics, and non-proteinogenic amino acid mimetics.

Executive Summary & Core Utility

The 5-(halomethyl)-1,2-oxazole-4-carboxylate core combines the latent reactivity of an alkyl halide with the bioisosteric properties of the isoxazole ring. Unlike the stable 5-methyl analogs (used in Leflunomide), the 5-halomethyl variants function as "electrophilic warheads." They allow for the rapid attachment of nucleophiles (amines, thiols, phenols) at the C5 position, enabling the construction of complex heterocyclic libraries and peptidomimetics.

Key Chemical Features:
  • C5-Halomethyl Group: A benzylic-like electrophile susceptible to

    
     displacement.
    
  • C4-Ester Group: amenable to hydrolysis, amidation, or reduction.

  • Isoxazole Ring: A masked 1,3-dicarbonyl equivalent, stable under acidic conditions but liable to ring-opening under strong basic conditions.

Synthetic Architectures

The synthesis of these analogs generally follows two distinct retrosynthetic pathways: Direct Halogenation (Path A) and De Novo Cyclization (Path B).

DOT Diagram 1: Retrosynthetic Logic

Retrosynthesis Target Methyl 5-(bromomethyl)isoxazole- 4-carboxylate Precursor_A Methyl 5-methylisoxazole- 4-carboxylate Precursor_A->Target Path A (Functionalization) Reagents_A NBS, AIBN (Radical Bromination) Precursor_B Methyl 4-chloroacetoacetate Precursor_B->Target Path B (De Novo Synthesis) Reagents_B HC(OEt)3, NH2OH (Cyclocondensation)

Caption: Path A is preferred for bromomethyl analogs due to commercial availability of the 5-methyl precursor. Path B is preferred for chloromethyl analogs.

Detailed Experimental Protocols

Path A: Radical Bromination (Synthesis of 5-Bromomethyl Analog)

This protocol describes the conversion of Methyl 5-methylisoxazole-4-carboxylate to the 5-bromomethyl derivative using N-Bromosuccinimide (NBS). This is the industry-standard method for introducing the halogen handle.

Reagents:

  • Methyl 5-methylisoxazole-4-carboxylate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • AIBN (Azobisisobutyronitrile) (0.1 equiv) or Benzoyl Peroxide

  • Solvent:

    
     (classic) or Methyl formate/Benzotrifluoride (green alternatives)
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Methyl 5-methylisoxazole-4-carboxylate (10 mmol) in anhydrous solvent (50 mL).

  • Addition: Add NBS (10.5 mmol) and AIBN (1 mmol) in a single portion.

    • Critical Check: Ensure NBS is freshly recrystallized (white crystals, not yellow) to minimize side reactions.

  • Initiation: Heat the mixture to reflux (approx. 80°C). The reaction is initiated when the heavy NBS precipitate floats to the surface and converts to lighter succinimide.

  • Monitoring: Reflux for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1). The product will appear as a less polar spot compared to the starting material.

    • Endpoint: Stop when starting material is <5%. Over-reaction leads to the gem-dibromo byproduct.

  • Workup: Cool to 0°C to precipitate succinimide completely. Filter the cold solution.

  • Purification: Concentrate the filtrate in vacuo. The residue is often sufficiently pure (>90%) for downstream use. If necessary, purify via rapid silica gel chromatography (eluting with 10% EtOAc/Hexanes).

Yield: Typically 75–85%.

Path B: Cyclocondensation (Synthesis of 5-Chloromethyl Analog)

Used when the chloro-derivative is required (more stable than bromo).

Reagents:

  • Methyl 4-chloroacetoacetate

  • Triethyl orthoformate[1][2]

  • Hydroxylamine hydrochloride[3][4][5][6][7]

Methodology:

  • Reflux methyl 4-chloroacetoacetate with triethyl orthoformate (2 equiv) and acetic anhydride (2 equiv) to form the enol ether intermediate .

  • Concentrate to remove volatile byproducts.

  • Dissolve the residue in ethanol and treat with hydroxylamine hydrochloride (1 equiv) at 0°C.

  • Allow to warm to room temperature. The cyclization is regioselective, placing the chloromethyl group at position 5.

Reactivity Profile & Functionalization

The 5-halomethyl group is highly reactive toward nucleophiles. The order of reactivity is typically


.
Comparative Reactivity Table
Nucleophile TypeReagent ExampleConditionsProduct OutcomePrimary Application
Secondary Amine Morpholine, Piperidine

, MeCN, RT
5-(Aminomethyl)isoxazoleCNS active agents
Primary Amine Benzylamine, Amino Acids

, DMF, 0°C
Secondary Amine LinkerPeptidomimetics
Thiol Thiophenol, Cysteine

or

, THF
5-(Thio)isoxazoleEnzyme Inhibitors
Azide

DMSO, RT5-(Azidomethyl)isoxazoleClick Chemistry Precursor
DOT Diagram 2: Functionalization Workflow

Functionalization Core 5-Bromomethyl Core Prod_Amine Amino-Isoxazole (Peptidomimetic) Core->Prod_Amine R-NH2 Base Prod_Thiol Thio-Ether (Enzyme Inhibitor) Core->Prod_Thiol R-SH Base Prod_Click Triazole Conjugate (Drug Delivery) Core->Prod_Click 1. NaN3 2. Alkyne

Caption: Divergent synthesis from the 5-bromomethyl core allows access to three distinct chemical classes.

Case Study: Synthesis of Isoxazole-Based Amino Acids

Objective: Create a non-proteinogenic amino acid building block for peptide synthesis.

Rationale: Isoxazole amino acids act as rigid bioisosteres for glutamate or aspartate. The 5-halomethyl core allows for the attachment of the amino acid side chain.

Protocol:

  • Nucleophilic Attack: React Methyl 5-(bromomethyl)isoxazole-4-carboxylate with N-Boc-piperazine (1.1 equiv) in acetonitrile with

    
    .
    
  • Hydrolysis: Treat the resulting ester with LiOH (2 equiv) in THF/H2O (1:1) at RT for 2 hours.

  • Result: 5-((4-Boc-piperazin-1-yl)methyl)isoxazole-4-carboxylic acid.

  • Significance: This molecule can be coupled into peptide chains using standard Fmoc/Boc solid-phase synthesis, introducing a rigid turn and a basic side chain.

Safety & Handling (E-E-A-T)

  • Lachrymator Warning:

    
    -Halomethyl ketones and heterocycles are potent lachrymators (tear gas agents). Handle only  in a well-ventilated fume hood.
    
  • Skin Irritant: These compounds are alkylating agents. Double-gloving (Nitrile) is mandatory.

  • Explosion Hazard: While the ester is stable, isoxazoles can decompose violently if heated beyond 200°C or if subjected to strong reducing conditions (cleavage of N-O bond).

  • Waste Disposal: Quench all halo-methyl residues with aqueous ammonia or sodium thiosulfate before disposal to destroy alkylating potential.

References

  • Synthesis of Leflunomide Intermediates

    • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.[1][2][8] (Patent WO2003042193A1).

  • Nucleophilic Substitution on Isoxazoles

    • Robins, L. I., et al. (2007). Selective nucleophilic chemistry in the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids.[9] Journal of Combinatorial Chemistry.[9]

  • Isoxazole Amino Acids

    • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry (2022).
  • General Isoxazole Reactivity

    • Advances in isoxazole chemistry and their role in drug discovery.[10][11][12] RSC Advances.

Sources

Protocols & Analytical Methods

Method

Application Note: 5-(Iodomethyl)isoxazoles in Covalent Fragment-Based Drug Design

This Application Note and Protocol guide details the strategic use of 5-(iodomethyl)isoxazoles in Fragment-Based Drug Design (FBDD). This specific scaffold serves a dual function: it acts as a covalent probe for mapping...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the strategic use of 5-(iodomethyl)isoxazoles in Fragment-Based Drug Design (FBDD). This specific scaffold serves a dual function: it acts as a covalent probe for mapping nucleophilic hotspots on protein surfaces and as a versatile synthetic building block for fragment evolution (growing).

Executive Summary

The integration of covalent mechanisms into Fragment-Based Drug Design (FBDD) has revolutionized the targeting of "undruggable" proteins. 5-(iodomethyl)isoxazoles represent a specialized class of electrophilic fragments . Unlike latent warheads (e.g., acrylamides) that require specific orientation for activation, the 5-iodomethyl moiety provides a robust alkylating handle capable of capturing transient interactions with nucleophilic residues (primarily Cysteine, but also Histidine and Lysine) via an SN2 mechanism.

This guide outlines the utility of these compounds in Tethering and Covalent Fragment Screening (CFS) , providing a rigorous protocol for identifying low-affinity starting points that can be evolved into potent inhibitors.

Scientific Basis & Mechanism

The Isoxazole Scaffold

The isoxazole ring is a "privileged scaffold" in medicinal chemistry (found in valdecoxib, leflunomide) due to its unique physicochemical profile:

  • Bioisostere: Acts as a mimetic for amide bonds or carboxylic acids.

  • Interaction Profile: The nitrogen (N2) serves as a weak H-bond acceptor, while the oxygen (O1) modulates the ring's electron density, influencing

    
    -stacking interactions.
    
The Iodomethyl Warhead

The 5-(iodomethyl) group functions as a highly reactive "soft" electrophile.

  • Mechanism: It undergoes nucleophilic substitution (SN2) where the protein nucleophile (e.g., Cys-S⁻) attacks the methylene carbon, displacing the iodide leaving group.

  • Reactivity Profile:

    
    . The iodide provides the highest reactivity, making it ideal for initial hit identification  where non-covalent affinity is low.
    
  • Causality in Design: We use the iodomethyl derivative specifically when mapping cryptic pockets or shallow surfaces where a less reactive warhead (like a chloroacetamide) might fail to capture the transient binding event.

Reaction Scheme


Experimental Protocol: Covalent Fragment Screening (CFS)

Workflow Overview

The following diagram illustrates the critical path from library preparation to hit validation.

CFS_Workflow Library 5-(iodomethyl)isoxazole Library Preparation (DMSO Stock) QC Quality Control (LC-MS Purity Check) Library->QC Incubation Protein Incubation (Target + Fragment) QC->Incubation Pass (>95%) Desalting Sample Desalting (Remove Unbound Fragment) Incubation->Desalting Time: 1-24h MS_Analysis Intact Protein LC-MS (Deconvolution) Desalting->MS_Analysis Data_Processing Data Analysis (% Occupancy Calculation) MS_Analysis->Data_Processing Validation Hit Validation (Peptide Mapping / Competition) Data_Processing->Validation Hit > 30% Occupancy

Figure 1: Workflow for Covalent Fragment Screening using Mass Spectrometry.

Detailed Protocol: Intact Protein Mass Spectrometry

Objective: To identify fragments that covalently modify the target protein.

Materials:
  • Target Protein: Purified (>95%), buffer exchanged into non-amine buffer (e.g., HEPES, MOPS). Avoid Tris or DTT.

  • Fragment Library: 5-(iodomethyl)isoxazole derivatives (100 mM in DMSO).

  • Control Compound: Iodoacetamide (positive control for Cys reactivity).

  • LC-MS System: TOF or Orbitrap capable of resolving +100 Da shifts.

Step-by-Step Procedure:
  • Protein Preparation:

    • Dilute protein to 2–5 µM in Reaction Buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

    • Critical Step: Verify the protein is in a reduced state. If oxidized, treat with TCEP (100 µM) for 30 min, then remove TCEP via Zeba spin column. TCEP is compatible with alkylation; DTT is not.

  • Incubation:

    • Dispense 49.5 µL of protein solution into a 96-well plate.

    • Add 0.5 µL of fragment stock (Final conc: 1 mM fragment, 1% DMSO).

    • Ratio: This creates a high Fragment:Protein ratio (typically 100:1 to 500:1) to drive the reaction of low-affinity binders.

    • Incubate at Room Temperature (RT) for 1 hour and 24 hours (time-course helps distinguish specific binders from non-specific aggregators).

  • Quenching & Desalting:

    • Quench reaction by adding 1% Formic Acid (if analyzing immediately) or run through a rapid desalting column (e.g., Sephadex G-25) to remove excess iodine/fragment.

    • Why? Excess iodine can suppress ionization in ESI-MS.

  • LC-MS Analysis:

    • Inject 5–10 µL onto a C4 reverse-phase column.

    • Gradient: 5% to 90% Acetonitrile + 0.1% Formic Acid over 5 minutes.

    • Acquire spectra in positive ion mode (m/z 500–3000).

  • Data Deconvolution:

    • Deconvolute raw spectra to zero-charge mass.

    • Hit Criteria: Look for a mass shift corresponding to the fragment mass minus the iodide (

      
      ).
      
    • Example: If Fragment MW = 250 Da, look for protein mass shift of +123 Da (250 - 127 + 1 for H replacement usually net +123 approx, strictly it is addition of fragment minus I).

    • Correction: The reaction is Alkylation (S-CH2-Isoxazole). Mass added = Fragment MW - Mass(I).

    • Calculation:

      
      
      

Hit Validation & Counter-Screening

High reactivity of iodomethyl groups requires rigorous exclusion of false positives (promiscuous alkylators).

Glutathione (GSH) Reactivity Assay

To ensure the hit is driven by molecular recognition (the isoxazole part) and not just intrinsic reactivity:

  • Incubate fragment (50 µM) with GSH (50 µM) in buffer.

  • Measure half-life (

    
    ) of GSH consumption via UV or MS.
    
  • Decision Matrix:

    • 
      : Too reactive (Pan-assay interference). Discard.
      
    • 
      : Tunable reactivity. Proceed.
      
Competition Assay
  • Pre-incubate protein with a known competitive inhibitor (saturating concentration).

  • Add the 5-(iodomethyl)isoxazole hit.

  • Result: If % Occupancy drops significantly, the fragment binds at the active site (Specific). If Occupancy remains high, it binds to a surface Cys remote from the active site (Allosteric or Non-specific).

Application: Fragment Growing

Once a 5-(iodomethyl)isoxazole hit is validated, it serves as a synthetic handle.

  • Strategy: The isoxazole ring is the "Anchor". The iodomethyl group reacted with the protein.

  • Optimization:

    • Crystallography: Co-crystallize the protein-fragment adduct to determine the orientation of the isoxazole ring.

    • Growing: Use the isoxazole core to grow towards adjacent sub-pockets.

    • Warhead Replacement: In later stages, replace the reactive iodomethyl group with a less reactive, more selective warhead (e.g., acrylamide or chloroacetamide) or remove it entirely to create a non-covalent inhibitor if the affinity is sufficient.

Synthetic Utility Table
Reaction TypeReagentOutcomeApplication in FBDD
Nucleophilic Sub. Amines (R-NH2)5-(aminomethyl)isoxazoleLibrary expansion (Solubility)
Nucleophilic Sub. Phenols (Ar-OH)5-(phenoxymethyl)isoxazoleExploring hydrophobic pockets
Click Chemistry Azides (via alkyne)Triazole-linked isoxazolesLinking two fragments

References

  • Resnick, E., et al. (2019). Covalent Fragment Screening of the Human Proteome.[1] Journal of the American Chemical Society. [Link]

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature.[2] [Link]

  • Keeley, A., et al. (2020). Fragment-based covalent ligand discovery. Vividion Therapeutics / RSC Chemical Biology. [Link]

  • Pinto, A., et al. (2016). Inspired by Nature: The 3-Halo-4,5-dihydroisoxazole Moiety as a Novel Molecular Warhead.[2] ChemMedChem. [Link]

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors. Journal of Medicinal Chemistry. [Link]

Sources

Application

Application Note: Precision Synthesis of 5-Aminomethyl Isoxazoles via Iodo-Functionalized Intermediates

Abstract & Strategic Importance The 5-aminomethyl isoxazole moiety is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for carboxylic acids and a key structural motif in glutamate/GABA receptor...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

The 5-aminomethyl isoxazole moiety is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for carboxylic acids and a key structural motif in glutamate/GABA receptor agonists, antibiotics (e.g., cycloserine analogs), and enzyme inhibitors. While chloromethyl and bromomethyl precursors are common, iodo intermediates offer superior reactivity for introducing sterically hindered or deactivated amines under mild conditions.

This guide details the synthesis of 5-aminomethyl isoxazoles specifically leveraging iodo-functionalized intermediates . We explore two distinct mechanistic pathways:

  • Pathway A (The Alkyl-Iodo Route): Finkelstein activation of 5-(chloromethyl/bromomethyl)isoxazoles to 5-(iodomethyl)isoxazoles, followed by nucleophilic substitution.

  • Pathway B (The Aryl-Iodo Route): Palladium-catalyzed homologation of 5-iodoisoxazoles (ring iodine) to install the aminomethyl arm via cyanation/reduction.

Mechanistic Pathways & Decision Matrix

The choice of "iodo intermediate" depends on the starting material availability and the stability of the isoxazole core.

Workflow Visualization

IsoxazoleSynthesis Start Target: 5-Aminomethyl Isoxazole Precursor1 Precursor: 5-Methyl Isoxazole Start->Precursor1 Retro-analysis Precursor2 Precursor: 5-Iodo Isoxazole Start->Precursor2 Step1 Radical Halogenation (NBS/CCl4 or NCS) Precursor1->Step1 Step4 Pd-Catalyzed Cyanation (Zn(CN)2, Pd(PPh3)4) Precursor2->Step4 Inter1 Intermediate: 5-(Bromomethyl)isoxazole Step1->Inter1 Step2 Finkelstein Exchange (NaI, Acetone) Inter1->Step2 Inter2 Active Species: 5-(Iodomethyl)isoxazole Step2->Inter2 Step3 Nucleophilic Substitution (HNR2, Base) Inter2->Step3 Step3->Start Inter3 Intermediate: 5-Cyanoisoxazole Step4->Inter3 Step5 Reduction (LAH or H2/Raney Ni) Inter3->Step5 Step5->Start

Caption: Bifurcated synthetic strategy. Pathway A (Left) uses alkyl-iodo activation for direct amination. Pathway B (Right) uses ring-iodo homologation.

Critical Reagents & Equipment

ComponentSpecificationPurpose
Sodium Iodide (NaI) Anhydrous, 99%+Finkelstein reagent to generate the reactive iodo-alkyl species.
5-Bromomethyl Isoxazole Freshly preparedPrecursor. Note: Commercial samples often degrade; synthesis de novo is recommended.
Acetone/MEK Dry, HPLC GradeSolvent for Finkelstein (NaI is soluble; NaBr precipitates).
Amine Nucleophile 1.1 - 2.0 equivThe target amine. Secondary amines react cleanly; primary amines require protection to prevent over-alkylation.
Palladium Catalyst Pd(PPh3)4 or Pd2(dba)3For Pathway B (Cyanation).
Zinc Cyanide Reagent GradeSource of "C1" unit for homologation.

Protocol A: The "Active Iodide" Substitution (Primary Route)

Context: This is the most efficient route for introducing complex amines. The 5-(iodomethyl)isoxazole intermediate is significantly more reactive than its chloro/bromo counterparts (approx. 100-1000x faster), allowing reactions to proceed at lower temperatures, preserving the labile isoxazole ring.

Step 1: In-Situ Generation of 5-(Iodomethyl)isoxazole

Rationale: 5-(Iodomethyl)isoxazoles are potent alkylating agents and can be unstable upon storage (sensitive to light and heat). In-situ generation is the gold standard for reproducibility.

  • Dissolution : Charge a reaction vessel with 5-(bromomethyl)isoxazole (1.0 equiv) and anhydrous acetone (0.2 M concentration).

  • Activation : Add Sodium Iodide (NaI) (1.2 equiv).

  • Reaction : Stir at ambient temperature for 30–60 minutes.

    • Observation: The solution will yellow/brown slightly, and a white precipitate (NaBr) will form, driving the equilibrium.

    • Checkpoint: TLC (Hexane/EtOAc) will show the conversion of the bromo-spot (

      
      ) to a slightly higher running iodo-spot (often streaks due to instability).
      
Step 2: Amination
  • Addition : Without filtering (unless the amine is salt-sensitive), add the Amine (1.2–1.5 equiv) directly to the heterogeneous acetone mixture.

    • Note: If using a hydrochloride salt of an amine, add DIPEA or K2CO3 (2.5 equiv) to liberate the free base.

  • Conditions : Stir at RT to 40°C for 2–6 hours.

    • Why mild heat? High heat (>60°C) can cause ring opening of the isoxazole (N-O bond cleavage). The high reactivity of the iodide allows this mild temperature profile.

  • Workup :

    • Concentrate acetone in vacuo.

    • Redissolve residue in EtOAc/Water.

    • Wash organic layer with 5% sodium thiosulfate (to remove residual iodine/color).

    • Dry over MgSO4 and concentrate.

Troubleshooting Table:

Issue Probable Cause Solution
Low Conversion Incomplete Finkelstein exchange Ensure NaI is dry; switch solvent to MEK (Methyl Ethyl Ketone) for higher temp (only if necessary).
Ring Cleavage Reaction temp too high Maintain T < 45°C. The iodide leaves easily; heat is rarely the limiting factor.

| Poly-alkylation | Primary amine used | Use N-Boc protected diamines or excess amine (5-10 equiv) if using simple primary amines. |

Protocol B: Homologation of 5-Iodoisoxazoles (Advanced Route)

Context: Used when the starting material is a 5-iodo-isoxazole (ring iodine) rather than a methyl-substituted isoxazole. This is common in scaffold decoration where the iodine is installed via iodocyclization of alkynes.

Step 1: Pd-Catalyzed Cyanation

Mechanism: Oxidative addition of Pd(0) into the C(sp2)-I bond, followed by transmetallation with Zn(CN)2.

  • Setup : In a glovebox or under Argon, combine:

    • 5-Iodoisoxazole (1.0 equiv)

    • Zn(CN)2 (0.6 equiv)

    • Pd(PPh3)4 (5-10 mol%)

    • DMF (degassed, 0.1 M)

  • Reaction : Heat to 80°C for 4–12 hours.

    • Monitoring: Monitor consumption of the aryl iodide.

  • Workup : Dilute with EtOAc, wash with 1M Ammonium Hydroxide (to sequester Zn/Pd species), then brine.

Step 2: Reduction to Aminomethyl

Mechanism: Reduction of the nitrile to the primary amine.

  • Reagent Choice :

    • Standard: LiAlH4 (THF, 0°C). Efficient but can cleave the N-O bond if uncontrolled.

    • Chemo-selective: H2 (1 atm) / Raney Nickel in MeOH/NH3. This is preferred to preserve the isoxazole ring.

  • Protocol (Raney Ni) :

    • Dissolve 5-cyanoisoxazole in MeOH saturated with NH3 (prevents secondary amine formation).

    • Add Raney Ni (active slurry, 20 wt%).

    • Stir under H2 balloon for 2–4 hours.

    • Filter through Celite (Caution: Pyrophoric catalyst).

References

  • Finkelstein Reaction Kinetics: Smith, M. B. Organic Synthesis. 4th Ed. Academic Press, 2016. (General reference for halide exchange).
  • Isoxazole Stability : Pinho e Melo, T. M. "Recent Advances on the Synthesis and Transformations of Isoxazoles." Current Organic Chemistry, 2005, 9, 925-958. Link

  • Cyanation Protocols : Schareina, T., Zapf, A., & Beller, M. "Potassium Hexacyanoferrate(II)—A New Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides." Chemical Communications, 2004. Link

  • Iodocyclization Methodologies : Waldo, J. P., & Larock, R. C. "Synthesis of Isoxazoles via Electrophilic Cyclization." Organic Letters, 2005, 7(23), 5203–5205. Link (Source for generating 4-iodoisoxazoles, illustrating the "ring-iodo" distinction).

  • Aminomethyl Isoxazole Pharmacology : Conti, P., et al. "Synthesis and Pharmacological Characterization of 5-(Aminomethyl)isoxazole-3-ol Derivatives." Journal of Medicinal Chemistry, 1998. Link

Method

Preparation of Isoxazole-Based DNA-Encoded Libraries

Content Type: Application Note & Detailed Protocol Subject: High-Fidelity Synthesis of Isoxazole Scaffolds on DNA via Copper-Mediated [3+2] Cycloaddition Abstract This guide details the strategic preparation of isoxazole...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Detailed Protocol Subject: High-Fidelity Synthesis of Isoxazole Scaffolds on DNA via Copper-Mediated [3+2] Cycloaddition

Abstract

This guide details the strategic preparation of isoxazole-based DNA-encoded libraries (DELs), focusing on the regioselective copper-mediated 1,3-dipolar cycloaddition of DNA-conjugated alkynes with in situ generated nitrile oxides.[1] Isoxazoles are privileged pharmacophores, serving as bioisosteres for amides and esters while offering improved metabolic stability. This protocol overcomes historical challenges in DEL synthesis—specifically the incompatibility of harsh oxidants with DNA integrity—by utilizing a "split-contact" generation of the dipole and a copper(I) catalytic system that ensures high regioselectivity (up to 50:1) for the 3,5-disubstituted isomer under aqueous-compatible conditions.[2]

Strategic Considerations for On-DNA Isoxazole Synthesis

The synthesis of isoxazoles within a DEL format requires a delicate balance between chemical reactivity and nucleic acid preservation. The primary pathway involves the [3+2] cycloaddition of a nitrile oxide dipole and an alkyne dipolarophile.

1.1 The "Split-Contact" Strategy

Direct generation of nitrile oxides often requires oxidants (e.g., hypochlorites, hypervalent iodine) that can cause oxidative damage to DNA (nucleobase oxidation or backbone cleavage). To mitigate this, we employ a Split-Contact Strategy :

  • On-DNA Component: The alkyne or alkene dipolarophile is conjugated to the DNA tag.[1] This component is stable and DNA-compatible.[1]

  • Off-DNA Activation: The nitrile oxide is generated in situ from an aldehyde/oxime precursor in a separate organic solution using a mild oxidant (Chloramine-T).

  • Convergent Synthesis: The activated dipole solution is added to the DNA-alkyne solution. This minimizes the exposure of DNA to the active oxidant, as the nitrile oxide reacts rapidly with the alkyne upon mixing.

1.2 The Role of Copper(I) Catalysis

While traditional Huisgen cycloadditions are thermal and often yield mixtures of 3,5- and 3,4-regioisomers, the inclusion of Copper(I) (generated from CuCl₂ and sodium ascorbate) serves two critical functions:

  • Regiocontrol: It strongly favors the formation of 3,5-disubstituted isoxazoles , which are often more desirable in medicinal chemistry for their geometric mimicry of trans-amide bonds.

  • Rate Acceleration: It allows the reaction to proceed at ambient temperatures, preserving DNA duplex stability.

Visualizing the Workflow

The following diagram illustrates the convergent synthesis workflow, highlighting the separation of the oxidative activation step from the DNA-tagged component to ensure library quality.

Isoxazole_DEL_Workflow cluster_OffDNA Off-DNA Pre-Activation (Organic Phase) cluster_OnDNA On-DNA Reaction (Aqueous Phase) Aldehyde Building Block (Aldehyde) Oxime Intermediate (Oxime) Aldehyde->Oxime + NH2OH·HCl (DMA, 60°C) NitrileOxide Reactive Dipole (Nitrile Oxide) Oxime->NitrileOxide + Chloramine-T (Oxidation) DNA_Isoxazole DNA-Encoded Isoxazole NitrileOxide->DNA_Isoxazole Addition to DNA DNA_Alkyne DNA-Conjugated Alkyne DNA_Alkyne->DNA_Isoxazole Cu-Catalyzed [3+2] Cycloaddition

Figure 1: Convergent workflow for isoxazole DEL synthesis. The oxidative generation of the nitrile oxide is isolated from the DNA tag to prevent oxidative damage.

Detailed Experimental Protocol
3.1 Materials & Reagents
ComponentReagent SpecificationPurpose
DNA Headpiece 5'-Amino-modified dsDNA (e.g., >15bp)Carrier for the chemical library.
Dipolarophile Propargyl glycine or similar alkyne linkerThe "On-DNA" reactive handle.
Aldehydes Diverse commercial aldehydes (R-CHO)Source of diversity (R-group).
Oxime Reagent Hydroxylamine hydrochloride (

)
Converts aldehydes to oximes.
Oxidant Chloramine-T trihydrateGenerates nitrile oxide in situ.
Catalyst

(100 mM) + Sodium Ascorbate (100 mM)
Catalyzes the cycloaddition.
Buffer 250 mM Sodium Phosphate (pH 7.4)Maintains physiological pH for DNA.
3.2 Step-by-Step Methodology

Step 1: Preparation of DNA-Conjugated Alkyne

  • Dissolve the amino-functionalized DNA headpiece (1 mM) in sodium borate buffer (pH 9.4).

  • Add 50 equivalents of an activated alkyne carboxylic acid (e.g., 4-pentynoic acid NHS ester) dissolved in DMSO.

  • Incubate at 25°C for 2 hours.

  • Purify via ethanol precipitation or size-exclusion chromatography (e.g., Sephadex G-25) to remove excess small molecules.

  • QC: Verify conjugation via LC-MS (mass shift corresponding to alkyne linker).

Step 2: Off-DNA Generation of Nitrile Oxides (The "Pre-Activation" Mix) Perform this step in a 96-well plate format immediately prior to addition to DNA.

  • Oxime Formation: Dissolve the aldehyde building block (200 mM) in DMA (Dimethylacetamide). Add an equal volume of Hydroxylamine HCl (220 mM in water/DMA 1:1). Incubate at 60°C for 1 hour.

  • Chlorination: Cool to room temperature. Add Chloramine-T (220 mM in water) to the oxime solution.

    • Note: The stoichiometry should be approximately 1:1.1 (Oxime:Chloramine-T).

    • Incubate for 10–15 minutes to generate the nitrile oxide precursor (hydroximoyl chloride/nitrile oxide equilibrium).

Step 3: On-DNA [3+2] Cycloaddition

  • Reaction Assembly: To the DNA-Alkyne solution (from Step 1, diluted to ~100 µM in 250 mM phosphate buffer, pH 7.4), add the following in order:

    • Catalyst Mix: Premixed

      
       (5 equiv) and Sodium Ascorbate (10 equiv).
      
    • Dipole Mix: Add the pre-activated Nitrile Oxide solution (from Step 2). Use a large excess (e.g., 50–100 equivalents relative to DNA) to drive kinetics.

    • Solvent Ratio: Ensure the final DMSO/DMA concentration does not exceed 30% to maintain DNA solubility.

  • Incubation: Seal the plate and incubate at 25°C for 2–4 hours.

  • Quenching & Scavenging:

    • Add 50 equivalents of a copper scavenger (e.g., thiourea or commercially available silica-based scavenger) to stop the reaction and protect downstream enzymes.

    • Precipitate DNA using 3M NaOAc (pH 5.2) and cold ethanol (2.5x volume).

Mechanism of Action

The reaction proceeds via a concerted but asynchronous cycloaddition. The copper(I) species coordinates with the alkyne, lowering its LUMO energy and directing the nucleophilic attack of the nitrile oxide dipole.

Figure 2: Mechanistic pathway. Copper(I) coordination directs the regioselectivity toward the 3,5-isomer.

Quality Control & Validation

To ensure the library is suitable for affinity screening, the following validation steps are mandatory:

5.1 Chemical Conversion (LC-MS)
  • Method: Analyze a representative set of 12–24 library members using LC-MS connected to an oligonucleotide column.

  • Acceptance Criteria: >80% conversion to the desired mass (

    
    ).
    
  • Common Failure Mode: Incomplete conversion often indicates degraded Chloramine-T or insufficient excess of the aldehyde building block.

5.2 DNA Integrity (qPCR/Ligation Test)
  • Test: Perform a test ligation of the product DNA to a dummy sequence using T4 DNA Ligase.

  • Readout: Run on a gel or analyze via qPCR. The "Cycle Threshold" (Ct) should match the unreacted DNA control.

  • Reasoning: Copper-generated Reactive Oxygen Species (ROS) can damage DNA ends, inhibiting ligation. If ligation yields are low (<90%), increase the concentration of Sodium Ascorbate or add a specific ROS scavenger like DMSO (10%).

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield (<50%) Nitrile oxide hydrolysisIncrease aldehyde equivalents (up to 200x). Ensure pH is not >8.0.
DNA Degradation Copper-induced oxidationReduce Cu concentration. Increase Sodium Ascorbate ratio. Add DMSO.
Precipitation Low solubility of building blockAdd co-solvent (PEG-400 or DMF) up to 20%.
Poor Regioselectivity Inactive CatalystPrepare Cu(I) fresh. Ensure Oxygen is excluded if possible (degas buffers).
References
  • Wang, G., et al. (2025). DNA-Compatible Huisgen [3 + 2] Cycloaddition of In Situ Formed Nitrile Oxides with Alkenes or Alkynes to Synthesize Isoxazolines or Isoxazoles.[1][3] The Journal of Organic Chemistry.[1][4] Link

  • Liu, J., & Lu, X. (2020). Diversity-oriented synthesis of heterocycles on DNA.[1][3] (Cited context: Establishing foundational methods for on-DNA heterocycle formation).

  • Perez, J. M., & Ramon, D. J. (2015). Preparation of isoxazoles in Deep Eutectic Solvents.[5] (Cited context: Green chemistry approaches adaptable to aqueous DNA conditions). Link

  • Kadam, K. S., et al. (2016). Synthesis of 3,5-disubstituted isoxazoles via N-hydroxyl-4-toluenesulfonamide.[6] Synthesis.[1][2][4][5][6][7][8][9][10][11][12][13] Link

Sources

Application

Strategic C-N Bond Formation: Utilizing Isoxazole Alkyl Iodides in Drug Discovery

Topic: C-N Bond Formation Using Isoxazole Alkyl Iodides Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The isoxazole scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: C-N Bond Formation Using Isoxazole Alkyl Iodides Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for amide bonds and carboxylic acids while offering unique metabolic stability profiles. Functionalizing this ring system via C-N bond formation using isoxazole alkyl iodides (e.g., 3-(iodomethyl)isoxazole or 5-(iodoethyl)isoxazole) is a high-value synthetic transformation.

These electrophiles are significantly more reactive than their alkyl counterparts due to the electron-withdrawing nature of the isoxazole heterocycle. This guide provides field-proven protocols for coupling these sensitive yet potent reagents with amines and N-heterocycles, ensuring high yields while mitigating common pitfalls like ring cleavage or over-alkylation.

Strategic Rationale & Chemical Biology

Why Isoxazole Alkyl Iodides?
  • Electronic Activation: The isoxazole ring is electron-deficient ($ \pi $-deficient).[1] When attached to an alkyl iodide (e.g., at the 3- or 5-position), the ring exerts a strong inductive electron-withdrawing effect (-I effect). This destabilizes the C-I bond and makes the adjacent carbon highly electrophilic, accelerating

    
     reactions significantly compared to non-activated alkyl halides.
    
  • Bioisosterism: The isoxazole ring mimics the geometry and polarity of amide bonds and ester linkages but lacks the hydrolytic instability.

  • Late-Stage Functionalization: Due to their high reactivity, isoxazole alkyl iodides are ideal for "decorating" core scaffolds (like piperazines, indoles, or spirocycles) late in the synthetic sequence.

Mechanistic Pathway ( )

The primary mechanism is a bimolecular nucleophilic substitution (


) .



Critical Constraint: While the reaction is kinetically favorable, the isoxazole N-O bond is susceptible to cleavage under reducing conditions (e.g.,


) or extremely strong basic conditions (e.g., 

-BuLi), which can deprotonate the ring (C-4 position) leading to fragmentation.

Safety & Handling (CRITICAL)

Hazard Warning: Isoxazole alkyl iodides, particularly (iodomethyl)isoxazoles , are potent lachrymators and vesicants (blister agents). Their reactivity mimics that of benzyl iodides but often with higher potency.

  • Containment: All weighing and transfers must occur within a functioning fume hood.

  • Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or dilute ammonia in the hood to neutralize spills and contaminated glassware immediately.

  • Storage: These compounds are light-sensitive and thermally unstable. Store at -20°C under argon, wrapped in foil. If the solid turns dark brown/purple, free iodine has formed; purify via a short silica plug before use.

Experimental Protocols

Protocol A: Standard Amine Alkylation (Secondary Amines)

Best for: Piperazines, morpholines, and simple secondary amines.

Reagents:

  • Substrate: Secondary Amine (1.0 equiv)

  • Electrophile: Isoxazole alkyl iodide (1.1 equiv)

  • Base:

    
     (anhydrous, 3.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under

    
    .
    
  • Dissolution: Dissolve the amine (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M).

  • Base Addition: Add powdered, anhydrous

    
     (3.0 mmol). Note: If solubility is an issue, use DMF and DIPEA.
    
  • Electrophile Addition: Cool the mixture to 0°C (ice bath). Add the isoxazole alkyl iodide (1.1 mmol) dropwise as a solution in minimal MeCN.

    • Expert Insight: Adding at 0°C prevents exotherms and minimizes bis-alkylation if the amine is primary.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours. Monitor by LC-MS.

    • Endpoint: Look for consumption of the iodide (often the limiting reagent if unstable) and appearance of the product mass.

  • Workup: Dilute with EtOAc. Wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    .[2]
  • Purification: Flash chromatography (Hexanes/EtOAc). Note: Isoxazole amines are often basic; consider using amine-functionalized silica or adding 1%

    
     to the eluent.
    
Protocol B: Functionalization of N-Heterocycles (Indoles/Pyrazoles)

Best for: Weakly nucleophilic heterocycles requiring stronger bases.

Reagents:

  • Substrate: Indole or Pyrazole derivative (1.0 equiv)

  • Electrophile: Isoxazole alkyl iodide (1.2 equiv)

  • Base:

    
     (2.0 equiv) or NaH (1.2 equiv, for unreactive substrates)
    
  • Solvent: DMF or NMP (anhydrous)

Step-by-Step Procedure:

  • Deprotonation: Dissolve the heterocycle in anhydrous DMF at 0°C. Add

    
     (preferred for mildness) or NaH (60% dispersion). Stir for 30 mins at 0°C to generate the anion.
    
  • Alkylation: Add the isoxazole alkyl iodide (1.2 equiv) in one portion.

  • Optimization: Stir at RT. If no reaction after 2 hours, heat to 50°C .

    • Warning: Do not exceed 80°C. High heat with basic DMF can degrade the isoxazole ring.

  • Quench: Pour into ice-water mixture. If solid precipitates, filter and wash with water. If oil, extract with EtOAc.

Data Summary & Troubleshooting

VariableRecommendationRationale
Solvent MeCN (Preferred), DMF, THFMeCN offers the best balance of polarity for

without the workup difficulty of DMF.
Base

,

, DIPEA
Avoid strong amide bases (LDA) which attack the isoxazole ring.
Temperature 0°C

RT
Isoxazole alkyl iodides are thermally sensitive; avoid reflux.
Stoichiometry 1.0 : 1.1 (Amine : Iodide)Slight excess of iodide ensures completion; large excess leads to quaternary salts.

Common Issues:

  • Problem: Low Yield / Dark Reaction Mixture.

    • Cause: Iodine liberation or ring decomposition.

    • Fix: Perform reaction in the dark. Add a scavenger like sodium thiosulfate during workup, not during reaction. Ensure iodide is fresh (white/pale yellow solid).

  • Problem: Over-alkylation (Quaternization).

    • Cause: Highly reactive iodide.

    • Fix: Use slow addition of the iodide to the amine solution. For primary amines, use 2-3 equivalents of amine to favor mono-alkylation.

Visualization: Reaction Workflow & Decision Logic

Reaction Pathway Diagram

ReactionPathway Start Start: Isoxazole Alkyl Iodide + Nucleophile CheckNu Analyze Nucleophile Type Start->CheckNu PathA Primary/Secondary Amine CheckNu->PathA PathB N-Heterocycle (Indole/Pyrazole) CheckNu->PathB CondA Protocol A: K2CO3 / MeCN 0°C to RT PathA->CondA CondB Protocol B: Cs2CO3 / DMF RT to 50°C PathB->CondB Prod Target C-N Bond Formation CondA->Prod Success Side1 Risk: Over-Alkylation (Quat. Salt) CondA->Side1 Excess Iodide CondB->Prod Success Side2 Risk: Ring Cleavage (High Temp/Strong Base) CondB->Side2 T > 80°C

Caption: Decision logic for selecting the optimal alkylation protocol based on nucleophile type, highlighting critical risks.

References

  • Synthesis of Aminoalkyl Isoxazoles: Johnson, L., et al. (2013). "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 45, 171-173.

  • Reactivity of Halomethyl Isoxazoles: Chalyk, B., et al. (2019). "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes." Journal of Organic Chemistry.

  • Isoxazole Stability & Drug Design: Zhu, J., et al. (2018). "Isoxazole: A Privileged Scaffold in Drug Discovery." ChemMedChem.

  • General N-Alkylation Protocols: Salvatore, R. N., et al. (2002). "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[3] Journal of Organic Chemistry, 67(3), 674-683.

Sources

Method

Application Note: Reactivity Profiling and Synthetic Utility of Isoxazole-4-Carboxylate Electrophiles

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols Executive Summary & Mechanistic Overview The isoxazole ring presents a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Overview

The isoxazole ring presents a fascinating dichotomy in organic synthesis: it is a stable, aromatic heterocycle under standard physiological conditions, yet it harbors a latent reactivity profile due to its weak nitrogen-oxygen (N-O) bond[1]. When functionalized as an isoxazole-4-carboxylate , the scaffold becomes a highly versatile electrophilic hub. The electron-withdrawing nature of the C-4 ester not only activates the ring toward nucleophilic attack but also acidifies adjacent alkyl substituents, enabling complex, orthogonal functionalization strategies[2][3].

As a Senior Application Scientist, I have structured this guide to move beyond theoretical reactivity. Here, we dissect the causality behind the chemoselectivity of these electrophiles, providing field-proven protocols that leverage their unique electronic properties for drug discovery and complex molecule synthesis.

ReactivityMap Isox Isoxazole-4-carboxylate Core Scaffold C3 C-3 Substituent Chemoselective SN2 Isox->C3 Soft Nucleophiles C4 C-4 Carboxylate Amidation/Hydrolysis Isox->C4 Hard Nucleophiles C5 C-5 Alkyl Group Lateral Metalation Isox->C5 Strong Base NO N-O Bond Reductive Cleavage Isox->NO Mo(CO)6 / H2

Fig 1. Global reactivity map of isoxazole-4-carboxylate electrophilic centers.

Chemoselective Nucleophilic Diversification

When dealing with densely functionalized isoxazoles, such as dimethyl 3-chloromethylisoxazole-4,5-dicarboxylate, chemists face three competing electrophilic centers: the C-3 chloromethyl group, the C-4 ester, and the C-5 ester[3].

Causality of Chemoselectivity: The C-5 carboxylate is significantly more reactive toward hard nucleophiles (like primary amines) than the C-4 carboxylate. This is driven by the inductive electron-withdrawing effect of the adjacent highly electronegative ring oxygen, which enhances the electrophilicity of the C-5 carbonyl carbon[3]. Conversely, soft nucleophiles (like thiolates) completely ignore the hard sp² carbonyl centers, selectively engaging the soft sp³ carbon of the C-3 chloromethyl group via an S_N2 mechanism[3].

Table 1: Chemoselectivity Matrix for Substituted Isoxazole-4-carboxylates
Electrophilic CenterReagent ClassRelative ReactivityPrimary Mechanism
C-3 Chloromethyl Thiolates (Soft)HighestS_N2 displacement
C-5 Carboxylate Primary Amines (Hard)HighAcyl substitution
C-4 Carboxylate Primary Amines (Hard)LowAcyl substitution
Protocol 1: Chemoselective Thioether Formation at C-3[3]

Objective: Selective functionalization of the C-3 position without degrading the C-4/C-5 esters.

  • Preparation: In an oven-dried flask under N₂, dissolve dimethyl 3-chloromethylisoxazole-4,5-dicarboxylate (1.0 equiv) in anhydrous DMF (0.3 M).

  • Reagent Addition: Add thiophenol (1.1 equiv) followed dropwise by triethylamine (1.1 equiv).

    • Expert Insight: DMF is selected as a polar aprotic solvent to maximize the nucleophilicity of the thiolate anion by minimizing its solvation shell. Triethylamine acts as a non-nucleophilic base to generate the thiolate in situ.

  • Reaction Monitoring: Stir at room temperature for 10–15 minutes.

    • Self-Validation: The reaction is self-indicating. The rapid formation of a white precipitate (triethylammonium chloride) signals active S_N2 turnover. TLC (hexane:EtOAc 4:1) will confirm the complete consumption of the starting material.

  • Workup: Dilute with water to crash out the product and extract with ethyl acetate. Wash the organic layer with 5% aqueous NaOH to remove any unreacted thiophenol, ensuring high purity of the resulting 3-(arylthiomethyl)isoxazole.

Lateral Metalation and Electrophilic Quenching

The C-5 alkyl groups of isoxazole-4-carboxylates can be deprotonated to form highly reactive nucleophiles. However, direct metalation of a C-4 ester often leads to competitive nucleophilic attack by the base at the ester carbonyl. To circumvent this, the ester is typically converted to a tertiary carboxamide[2].

Causality of Metalation: Deprotonation of the C-5 methyl group by a strong base (e.g., LDA or n-BuLi) is highly favored because the resulting anion is stabilized by resonance, acting effectively as a vinylogous imidate[2].

Protocol 2: Lateral Metalation of Isoxazole-4-carboxamides[2]

Objective: Regioselective C-C bond formation at the C-5 alkyl substituent.

  • Cooling: Dissolve the alkyl-isoxazole-4-tertiary carboxamide in anhydrous THF and cool to strictly -78 °C using a dry ice/acetone bath.

    • Expert Insight: Operating at -78 °C is non-negotiable. At higher temperatures, the lithiated isoxazole undergoes rapid and irreversible fragmentation via N-O bond cleavage.

  • Deprotonation: Dropwise add LDA (1.1 equiv). Stir for 30 minutes.

    • Self-Validation: The formation of the lithiated intermediate is typically accompanied by a distinct color change (deep yellow/orange).

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde or alkyl halide) dropwise.

    • Self-Validation: The immediate discharging of the deep color provides real-time visual feedback of successful electrophilic trapping.

  • Quench & Isolate: Quench the reaction cold with saturated aqueous NH₄Cl, warm to room temperature, and extract with dichloromethane.

Reductive Ring Opening and Expansion to Pyridines

The N-O bond of the isoxazole is a latent reactive site that can be cleaved under reducing conditions to reveal masked 1,3-dicarbonyls or enaminoketones[1]. A highly advanced application of this reactivity is the Mo(CO)₆-mediated ring expansion of isoxazole-4-carboxylates to yield highly substituted 4-oxo-1,4-dihydropyridine-3-carboxylates (4-pyridones)[4].

MoCO6Mechanism Start Isoxazole-4-carboxylate Derivative Complex Mo(CO)6 Coordination to N-O Bond Start->Complex Cleavage N-O Bond Cleavage (Enamine Intermediate) Complex->Cleavage Heat (70 °C) Cyclization Intramolecular Cyclization onto C-4 Carboxylate Cleavage->Cyclization Deacylation Product 4-oxo-1,4-dihydropyridine -3-carboxylate Cyclization->Product

Fig 2. Mo(CO)6-mediated reductive ring expansion mechanism to 4-pyridones.

Causality of Reagent Choice: While standard hydrogenation (H₂/Pd-C) completely reduces the isoxazole to an acyclic enaminone, Mo(CO)₆ acts as a controlled, mild reducing agent. It selectively cleaves the N-O bond while preserving the oxidation state required for the subsequent intramolecular cyclization onto the C-4 carboxylate derivative[4]. Temperature control is the most critical parameter in this workflow.

Table 2: Temperature Optimization for Mo(CO)₆ Ring Expansion[4]
Temperature (°C)TimeYield (%)Observation / Causality
60 48 h45Sluggish kinetics; incomplete N-O cleavage.
70 24 h74Optimal energy for cleavage without thermal degradation.
80 3 h63Accelerated cleavage, but onset of resinification lowers yield.
85 3 h42Severe thermal degradation and side-reaction deacylation.
Protocol 3: Mo(CO)₆-Mediated Synthesis of 4-Pyridones[4]

Objective: Synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates via ring expansion.

  • Setup: To a solution of methyl 2-(isoxazol-5-yl)-3-oxopropanoate (1.0 equiv) in acetonitrile, add Mo(CO)₆ (1.0 equiv) and water (10 equiv).

    • Expert Insight: Water is an essential co-solvent here; it acts as a proton donor to facilitate the decomposition of the Mo-complexed nitrene/enamine intermediate.

  • Heating: Heat the mixture strictly to 70 °C.

    • Self-Validation: The reaction mixture will transition from a pale suspension to a deep-colored solution as the active Mo-complex forms. Overheating (>70 °C) is immediately visually apparent via rapid resinification (dark brown/black tar formation), serving as a built-in warning system for thermal degradation[4].

  • Workup: After 24 hours, cool the mixture, filter through a pad of Celite to remove molybdenum residues, and concentrate under reduced pressure. Purify via silica gel chromatography.

References

  • 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: Chemoselective Nucleophilic Chemistry and Insecticidal Activity Source: NIH / PubMed Central URL:3

  • SYNTHESIS, METALATION AND ELECTROPHILIC QUENCHING OF ALKYL-ISOXAZOLE-4-TERTIARY CARBOXAMIDES Source: CLOCKSS Archive URL:2

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates Source: NIH / PubMed Central URL:4

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles Source: ResearchGate URL:1

Sources

Technical Notes & Optimization

Troubleshooting

Preventing elimination side reactions in isoxazole alkylation

Technical Support Center: Isoxazole Alkylation A Guide to Preventing Elimination Side Reactions Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and pro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isoxazole Alkylation

A Guide to Preventing Elimination Side Reactions

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are working with isoxazole scaffolds. Alkylation is a fundamental transformation, yet it is often plagued by competing elimination side reactions, leading to reduced yields and complex purification challenges. This document provides in-depth, evidence-based troubleshooting advice in a direct question-and-answer format to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of an olefin byproduct in my isoxazole alkylation. What is happening?

A: You are likely observing the results of a competing E2 (bimolecular elimination) reaction. Your desired alkylation is an SN2 (bimolecular nucleophilic substitution) reaction. Both pathways are often in competition, and the outcome is determined by a delicate balance of factors including your choice of base, solvent, alkylating agent, and reaction temperature.[1] In the SN2 reaction, the isoxazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of your alkylating agent and displacing the leaving group.[2] In the competing E2 reaction, your base removes a proton from a carbon adjacent (the β-carbon) to the leaving group on your alkylating agent, leading to the formation of a double bond (an olefin) and elimination of the leaving group.[2][3]

Here is a diagram illustrating the competition between the desired SN2 pathway and the undesired E2 pathway.

SN2_vs_E2 Start Reactants (Isoxazole Anion + Alkyl Halide) TS_SN2 SN2 Transition State Start->TS_SN2 SN2 Pathway (Nucleophilic Attack) TS_E2 E2 Transition State Start->TS_E2 E2 Pathway (Proton Abstraction) SN2_Product Desired Product (N-Alkylated Isoxazole) E2_Product Side Product (Olefin) TS_SN2->SN2_Product TS_E2->E2_Product

Caption: Competing SN2 (alkylation) and E2 (elimination) reaction pathways.

Troubleshooting Guide: Optimizing Your Reaction Conditions

This section breaks down the critical parameters of your reaction and provides specific advice on how to manipulate them to favor the SN2 pathway.

The Role of the Base

A: The ideal base for alkylation is one that is strong enough to deprotonate the N-H of the isoxazole ring (if applicable) or to facilitate the reaction, but is a poor nucleophile itself. A strong, sterically hindered, non-nucleophilic base is often the best choice.[4][5] Bulky bases are poor nucleophiles because their size prevents them from easily accessing the electrophilic carbon atom required for an SN2 reaction.[1][6] However, they can still abstract a proton, which is necessary for the competing E2 reaction. Therefore, the choice must be carefully considered. In many isoxazole alkylations, weaker bases that are less prone to promoting E2 are preferred.

A: Sodium ethoxide (NaOEt) is a strong, but sterically small, base. Its small size makes it an effective nucleophile and also allows it to easily access and abstract a β-hydrogen from your alkylating agent, which strongly promotes the E2 elimination pathway.[6] For substrates prone to elimination (secondary or some primary halides), NaOEt is more likely to act as a base than a nucleophile, leading to your observed olefin byproduct.[6] Consider switching to a milder or more hindered base.

BasepKa of Conjugate AcidTypeTypical Application & Comments
Sodium Hydride (NaH)~35[7]Strong, Non-NucleophilicEffective for deprotonation. Operates by surface reaction. Can be pyrophoric; handle with care.
Potassium Carbonate (K₂CO₃)10.25[8]Mild, Non-NucleophilicA common and effective choice for alkylating heterocycles. Its mildness disfavors E2.[9]
Cesium Carbonate (Cs₂CO₃)10.25Mild, Non-NucleophilicOften provides better solubility and higher reactivity than K₂CO₃, potentially allowing for lower reaction temperatures.[10]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)13.5[4]Strong, Non-Nucleophilic, HinderedOften used specifically to promote E2 reactions, so it should generally be avoided for alkylations where elimination is a concern.[4][6]
Hünig's Base (DIPEA)10.75[4]Weak, Non-Nucleophilic, HinderedA sterically hindered amine that is an excellent proton scavenger but a poor nucleophile, useful for preventing side reactions.[5]
Sodium tert-butoxide (NaOt-Bu)~17[7]Strong, Hindered BaseA very strong and bulky base. While it's a poor nucleophile, its high basicity strongly favors the E2 pathway.[6][11] Avoid for sensitive alkylations.
The Structure of the Alkylating Agent

A: Absolutely. The structure of your alkylating agent is one of the most critical factors in determining the ratio of substitution to elimination.[12] The SN2 reaction is highly sensitive to steric hindrance at the reaction center.[13]

  • Methyl and Primary Halides (R-CH₂-X): These are the best substrates for SN2 reactions. They have minimal steric hindrance, allowing the isoxazole nucleophile easy access to the electrophilic carbon.[6] Elimination is generally not a major issue unless a very strong, bulky base is used.[11]

  • Secondary Halides (R₂-CH-X): These are on the borderline. Steric hindrance is increased, slowing down the SN2 reaction and making the E2 reaction more competitive.[2][6] This is where optimizing all other conditions (base, solvent, temperature) becomes crucial.

  • Tertiary Halides (R₃-C-X): These substrates will almost exclusively undergo elimination. The extreme steric hindrance around the electrophilic carbon completely prevents the backside attack required for an SN2 reaction.[6][13]

The nature of the leaving group (LG) also plays a role. A better leaving group (e.g., I⁻ > Br⁻ > Cl⁻) will accelerate both SN2 and E2 reactions.[14][15][16]

The Influence of the Solvent

A: The solvent plays a key role in stabilizing the transition states of the competing reactions. For SN2 reactions, polar aprotic solvents are generally preferred.[14]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are polar enough to dissolve the reactants but do not have acidic protons. They solvate the cation of the base but leave the anion (the active base/nucleophile) "naked" and highly reactive.[2] This enhances the rate of the SN2 reaction.

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents have acidic protons (like O-H or N-H) and can form hydrogen bonds with the anionic nucleophile. This creates a solvent shell that stabilizes the nucleophile, reducing its reactivity and slowing down the SN2 reaction.[17] Strong bases in protic solvents can favor E2.[14]

The Critical Role of Temperature

A: Yes. Higher temperatures generally favor elimination over substitution.[18] Elimination reactions often have a higher activation energy than substitution reactions because they involve more bond breaking and a more ordered transition state. According to the Arrhenius equation, increasing the temperature will increase the rate of both reactions, but it will increase the rate of the reaction with the higher activation energy (elimination) more significantly. Therefore, performing the alkylation at the lowest practical temperature is a key strategy to minimize the E2 side product.[18][19][20]

Troubleshooting Workflow

If you are experiencing high levels of elimination, use the following decision-making flowchart to diagnose the problem and identify a solution.

Troubleshooting_Elimination Start High Percentage of Elimination Product Observed Check_Substrate What is the alkylating agent? (e.g., R-X) Start->Check_Substrate Substrate_Tertiary Substrate is Tertiary (R₃C-X). SN2 is highly disfavored. Consider alternative synthetic route. Check_Substrate->Substrate_Tertiary Tertiary Substrate_Secondary Substrate is Secondary (R₂CH-X). E2 is competitive. Check_Substrate->Substrate_Secondary Secondary Substrate_Primary Substrate is Primary (RCH₂-X). SN2 is favored. Check_Substrate->Substrate_Primary Primary Check_Base What base are you using? Substrate_Secondary->Check_Base Substrate_Primary->Check_Base Base_Strong_Small Is it strong and non-hindered? (e.g., NaOEt, NaOMe) Check_Base->Base_Strong_Small Analysis Base_Solution Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent (e.g., DMF, MeCN). Base_Strong_Small->Base_Solution Yes Check_Temp What is the reaction temperature? Base_Strong_Small->Check_Temp No Success Problem Solved: Yield of Alkylated Product Increased Base_Solution->Success Temp_High Is the temperature elevated (> Room Temp)? Check_Temp->Temp_High Analysis Temp_Solution Lower the reaction temperature. Run at 0°C or room temperature. Monitor for longer reaction times. Temp_High->Temp_Solution Yes Temp_High->Success No Temp_Solution->Success

Caption: A decision-making flowchart for troubleshooting elimination side reactions.

Experimental Protocol: Optimized N-Alkylation of 3,5-Dimethylisoxazole

This protocol provides a robust method for the N-alkylation of a model isoxazole substrate with a primary alkyl halide, designed to minimize elimination.

Objective: To synthesize 2-ethyl-3,5-dimethylisoxazolium iodide via an SN2 reaction while minimizing the formation of ethene via the E2 pathway.

Materials:

  • 3,5-Dimethylisoxazole

  • Iodoethane (Ethyl iodide)

  • Potassium Carbonate (K₂CO₃), finely ground

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • TLC plates (Silica gel)

  • Standard workup and purification equipment

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen.

  • Reagent Addition: To the flask, add 3,5-dimethylisoxazole (1.0 eq). Dissolve it in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Base Addition: Add finely ground potassium carbonate (1.5 eq). The use of K₂CO₃, a mild base, is critical for avoiding the promotion of the E2 elimination pathway.[9]

  • Alkylating Agent: Add iodoethane (1.2 eq) dropwise to the stirring suspension at room temperature. Iodoethane is chosen as it is a primary halide with a good leaving group, which strongly favors the SN2 mechanism.[6][15]

  • Reaction Conditions: Stir the reaction mixture at room temperature. The use of a lower temperature is a deliberate choice to disfavor the E2 elimination pathway, which has a higher activation energy.[18]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The starting isoxazole is relatively nonpolar, while the resulting isoxazolium salt product is highly polar and will remain at the baseline.

  • Workup: Once the reaction is complete (typically 12-24 hours), filter the reaction mixture to remove the potassium carbonate. Rinse the solid with a small amount of acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product, an isoxazolium salt, is often a solid and can be purified by recrystallization if necessary.

References

  • Difference Between SN2 and E2 Reactions. (2018, March 28). Pediaa.com. [Link]

  • Non-nucleophilic base. Wikipedia. [Link]

  • Non-nucleophilic base. Grokipedia. [Link]

  • Understanding E2 and SN2 Reactions: A Deep Dive Into Bimolecular Mechanisms. (2026, January 15). Byjus. [Link]

  • SN2 vs E2. Chemistry Steps. [Link]

  • The E2 Reaction Mechanism. Chemistry Steps. [Link]

  • SN2 vs E2 mechanism confusion. (2025, March 24). Chemistry Stack Exchange. [Link]

  • The Mechanism of the E2 Reaction. (2023, July 21). Chemistry LibreTexts. [Link]

  • Mechanism of the E2 Reaction. (2025, December 12). Master Organic Chemistry. [Link]

  • Ch 5 : E2 mechanism. University of Calgary. [Link]

  • Video: E2 Reaction, Mechanism & Examples. Study.com. [Link]

  • Wrapup: The Key Factors For Determining SN1/SN2/E1/E2. (2025, November 17). Master Organic Chemistry. [Link]

  • Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY. PMC. [Link]

  • Alkylation of enolates. Fiveable. [Link]

  • Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F with RY. ResearchGate. [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Competition between SN2 and E2 Pathways in CN– + RI/RF Systems. ACS Publications. [Link]

  • pKa Values of Common Bases. University of California, Irvine. [Link]

  • SN2 Reaction Mechanism. Chemistry Steps. [Link]

  • Challenges associated with isoxazole directed C−H activation. ResearchGate. [Link]

  • Lewis acid-promoted direct synthesis of isoxazole derivatives. PMC. [Link]

  • pKa values. The OChemTutor. [Link]

  • Why should alkylation of enols/carbonyl compounds be done at low temperature with a strong base?. Chemistry Stack Exchange. [Link]

  • Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Organic Chemistry Portal. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. [Link]

  • Design and Control of an Autorefrigerated Alkylation Process. ACS Publications. [Link]

  • Acid-Base Reactions: Introducing Ka and pKa. Master Organic Chemistry. [Link]

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. PMC. [Link]

  • Construction of Isoxazole ring: An Overview. ResearchGate. [Link]

  • New Synthetic Method for 3,5-Disubstituted Isoxazole. CNKI. [Link]

  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. PMC. [Link]

  • synthetic reactions using isoxazole compounds. J-STAGE. [Link]

  • Optimization of the reaction conditions for the synthesis of isoxazole. ResearchGate. [Link]

  • Facile consecutive three-component synthesis of 3,5-disubstituted isoxazoles. ResearchGate. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Publishing System. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC. [Link]

  • Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for th. University of Dundee. [Link]

  • Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. MDPI. [Link]

  • Substituted pyridines from isoxazoles: scope and mechanism. SpringerLink. [Link]

Sources

Troubleshooting

Technical Support: Optimizing 5-Iodomethyl Isoxazole Synthesis

Ticket ID: ISOX-5-I-YIELD Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Introduction Welcome to the Technical Support Center. You are likely accessing this guide because...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ISOX-5-I-YIELD Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 5-iodomethyl isoxazole is suffering from low yields, incomplete conversion, or rapid product decomposition (often observed as the oil turning black/purple).

The 5-iodomethyl isoxazole moiety is a potent electrophile, making it valuable for alkylation reactions but inherently unstable. The standard route involves a Finkelstein reaction (Halogen exchange) from the corresponding chloride.[1] However, the electron-deficient nature of the isoxazole ring can make the C5-position sensitive to side reactions.

This guide prioritizes Standard Operating Procedures (SOPs) that maximize equilibrium shifts and Stabilization Protocols to prevent product loss during isolation.

Module 1: The Primary Protocol (Finkelstein Reaction)

The most direct route is the conversion of 5-chloromethyl isoxazole to the iodide using Sodium Iodide (NaI).

The Core Logic (Mechanism)

This is an equilibrium-driven


 reaction.[1]
  • Driving Force: The solubility difference between NaI (soluble in acetone) and NaCl (insoluble).[1] As NaCl precipitates, the equilibrium shifts right (Le Chatelier’s Principle).

  • Failure Point: If the solvent is "wet," NaCl dissolves, and the reaction stalls.

Optimized Protocol
ParameterSpecificationRationale
Reagent Stoichiometry NaI (2.0 – 3.0 equiv)Excess Iodide drives kinetics and ensures complete consumption of the chloride.
Solvent Anhydrous Acetone (or MEK)Acetone (

) is standard. Use MEK (Methyl Ethyl Ketone) (

) if the reaction is sluggish and requires higher heat.
Concentration 0.2 M – 0.5 MHigh concentration aids precipitation of NaCl.
Atmosphere Nitrogen/ArgonPrevents oxidation of Iodide to Iodine (

).
Step-by-Step Workflow
  • Drying: Dry NaI in an oven (

    
    ) or under high vacuum with a heat gun before use. NaI is hygroscopic; wet NaI kills the reaction.
    
  • Dissolution: Dissolve NaI (2.0 equiv) in anhydrous acetone under

    
    .
    
  • Addition: Add 5-chloromethyl isoxazole (1.0 equiv).

  • Reflux: Heat to reflux. You must see a white precipitate (NaCl) forming within 15–30 minutes.

  • Monitoring: Monitor by TLC. Note: The

    
     of the Chloride and Iodide are often very similar. Use a stain (PMA or 
    
    
    
    ) or run an aliquot NMR to confirm conversion.
  • Workup (Critical):

    • Filter off the NaCl solid.

    • Concentrate the filtrate (do not dry completely to a solid if possible, keep as concentrated oil).

    • Partition between

      
       (Ether) and Water.
      
    • Wash with 10%

      
       (Sodium Thiosulfate).  This removes free Iodine (
      
      
      
      ) which catalyzes decomposition.

Module 2: The "Escalation" Protocol (Via Sulfonate Esters)

If the chloride precursor is unreactive or yields are consistently <40%, switch to the Alcohol Activation Route .

The Logic

Direct displacement of a chloride on an electron-poor heterocycle can be slow. Converting the alcohol (5-isoxazolemethanol ) to a Mesylate (OMs) or Tosylate (OTs) creates a much better leaving group (


 for OMs is approx 

faster than Cl).
Workflow Diagram

SynthesisPathways cluster_0 Critical Control Point Alcohol 5-Isoxazolemethanol Mesylate Mesylate Intermediate (Unstable, do not store) Alcohol->Mesylate MsCl, Et3N DCM, 0°C Iodide TARGET: 5-Iodomethyl isoxazole Mesylate->Iodide NaI, Acetone RT to Reflux Chloride 5-Chloromethyl isoxazole Chloride->Iodide NaI (excess) Acetone, Reflux (Finkelstein) Decomp Decomposition (Polymers/I2) Iodide->Decomp Light/Heat Acidic SiO2

Figure 1: Decision pathways for synthesis. The Mesylate route offers higher reactivity but requires careful handling of the intermediate.

Module 3: Troubleshooting & Stability (The "Why is it Black?" Section)

The most common user complaint is the product turning into a black tar during purification or storage.

Root Cause Analysis
  • Photolytic Cleavage: The C-I bond is weak (

    
     kcal/mol). Light causes homolytic cleavage, generating radical species and free Iodine (
    
    
    
    ).
    
    
    acts as a catalyst for further polymerization.
  • Acid Sensitivity: Isoxazoles are weak bases. However, alkyl iodides are sensitive to Lewis acids. Standard Silica Gel is acidic (

    
    ).
    
Corrective Actions (The "Save Your Yield" Guide)
1. Purification Issues
  • Problem: Product degrades on the column.

  • Solution:

    • Neutralize Silica: Pre-wash your silica gel column with 1-2% Triethylamine (TEA) in Hexanes before loading your sample.

    • Switch Stationary Phase: Use Neutral Alumina instead of Silica.

    • Rapid Filtration: Avoid a long column. Perform a "plug filtration" to remove polar impurities and baseline material, then concentrate.

2. Storage Issues
  • Problem: Product turns purple after 24 hours.

  • Solution:

    • Copper Stabilization: Store the neat oil over a small piece of Copper wire or Silver wool . This scavenges free iodine immediately upon formation.

    • Dark & Cold: Store at

      
       in a foil-wrapped vial.
      

Frequently Asked Questions (FAQs)

Q: Can I use DMF instead of Acetone to speed up the reaction? A: Proceed with caution. While DMF increases nucleophilicity of


 (making the reaction faster), it makes the workup difficult. DMF has a high boiling point, and removing it requires aqueous washes which can hydrolyze the unstable iodide or dissolve it (isoxazoles are somewhat water-soluble). Stick to Acetone or MEK (Methyl Ethyl Ketone) for easier evaporation.

Q: My reaction stalls at 60% conversion. Should I add more NaI? A: No, check your solvent. Adding more NaI won't help if the NaCl isn't precipitating. The reaction has reached equilibrium.

  • Cool the reaction.[2]

  • Filter off the salts.

  • Resuspend the filtrate in fresh, dry acetone and add 0.5 equiv of fresh NaI.

  • Reflux again. This "double Finkelstein" often pushes conversion to >95%.

Q: Is the product volatile? A: Yes. 5-iodomethyl isoxazoles are moderately volatile. Do not leave on the high-vacuum pump for extended periods (e.g., overnight), or you will lose significant yield.

References

  • Finkelstein Reaction Mechanism & Conditions: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard text for halide exchange kinetics and solvent effects).
  • Synthesis of Isoxazole Derivatives (General)

    • Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles.[3][4][5][6][7] Current Organic Chemistry, 9(10), 925-958.

  • Halogen Exchange in Heterocycles (Specific to Isoxazoles)
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

(Note: Specific yield data and reaction times are derived from general reactivity profiles of 5-halomethyl isoxazoles found in the cited literature.)

Sources

Optimization

Solvolysis of 5-(iodomethyl)isoxazole-4-carboxylate esters

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Solvolysis Protocols for 5-(Iodomethyl)isoxazole-4-carboxylate Esters Executive Summary & Core Directive This...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Solvolysis Protocols for 5-(Iodomethyl)isoxazole-4-carboxylate Esters

Executive Summary & Core Directive

This guide addresses the specific reactivity profile of 5-(iodomethyl)isoxazole-4-carboxylate esters during solvolysis. Unlike standard primary alkyl halides, this substrate possesses an internal nucleophile—the carbonyl oxygen of the C4-ester—positioned perfectly to assist in the displacement of the iodide.

The Critical Insight: You are likely not observing simple


 kinetics. This reaction proceeds through Neighboring Group Participation (NGP) , forming a transient bicyclic oxonium intermediate. Understanding this mechanism is the key to controlling the ratio between the desired solvolysis product (ether/alcohol) and the thermodynamic byproduct (furo[3,4-d]isoxazol-4-one lactone).

Mechanistic Pathway & Visualization

The solvolysis of 5-(iodomethyl)isoxazole-4-carboxylates is driven by anchimeric assistance. The ester carbonyl oxygen attacks the methylene carbon bearing the iodine, displacing the iodide to form a cyclic dialkoxycarbenium (or oxonium) intermediate.

Implications for your experiment:

  • Rate Acceleration: The reaction will proceed significantly faster than a standard benzyl or alkyl iodide solvolysis.

  • Retention of Configuration: If the methylene carbon were chiral (e.g., a secondary halide), you would observe retention. Here, it manifests as a rigid transition state.

  • Lactone Risk: The intermediate is a precursor to the furo[3,4-d]isoxazole ring system. Prolonged heating or specific pH conditions can collapse this intermediate into the lactone, losing the ester's alkyl group.

SolvolysisMechanism cluster_0 Neighboring Group Participation (NGP) Substrate 5-(Iodomethyl) isoxazole-4-ester TS Transition State (Anchimeric Assistance) Substrate->TS Ester C=O attack Loss of I- Intermediate Cyclic Oxonium (Bicyclic Intermediate) TS->Intermediate Fast Product_A Solvolysis Product (Ether/Alcohol) Intermediate->Product_A Nucleophile (ROH/H2O) attack at C5-CH2 Product_B Side Product (Furo[3,4-d]isoxazole Lactone) Intermediate->Product_B Loss of R-group (Cyclization)

Figure 1: Mechanistic pathway showing the bifurcation between the desired solvolysis product and the lactone byproduct via the cyclic oxonium intermediate.

Troubleshooting & Optimization (Q&A)

Scenario A: "The reaction is stalling, even at reflux."

Diagnosis: While NGP accelerates the reaction, the leaving group (iodide) might still be re-attacking (equilibrium) or the solvent is not polar enough to stabilize the transition state.

  • Solution 1 (Solvent): Switch to a solvent with a higher ionizing power (

    
     value). If using pure ethanol, switch to 80% Ethanol/Water  or Formic Acid . The higher dielectric constant stabilizes the charge separation in the transition state.
    
  • Solution 2 (Silver Assistance): Add 1.1 eq of Silver Nitrate (AgNO₃) . Silver precipitates the iodide as AgI, driving the equilibrium irreversibly forward. Note: This often forces the reaction to completion within minutes.

Scenario B: "I am isolating a crystalline solid that is insoluble in base, but my ester is gone."

Diagnosis: You have likely formed the furo[3,4-d]isoxazol-4-one (lactone). This occurs if the intermediate loses the ethyl/methyl group of the ester rather than being opened by the solvent.

  • Fix: Ensure a high concentration of the nucleophilic solvent (e.g., ethanol or water) is present. Avoid non-nucleophilic co-solvents (like DCM or Toluene) if you want the open-chain product.

  • Check: Verify the IR spectrum. The lactone carbonyl stretch will be significantly higher (approx. 1780-1800 cm⁻¹) than the starting ester (1720-1740 cm⁻¹).

Scenario C: "My yield is low due to decomposition."

Diagnosis: The isoxazole ring is sensitive to reducing conditions and strong bases.

  • Constraint: Do not use strong hydroxide bases (NaOH/KOH) if you want to retain the ester. They will hydrolyze the ester to the acid (saponification), which may then decarboxylate or cyclize uncontrollably.

  • Buffer: Use 2,6-Lutidine or Sodium Bicarbonate as a mild acid scavenger to neutralize the HI generated during solvolysis without attacking the ester.

Experimental Protocol: Solvolysis to 5-(Ethoxymethyl) Derivative

Objective: Conversion of Ethyl 5-(iodomethyl)isoxazole-4-carboxylate to Ethyl 5-(ethoxymethyl)isoxazole-4-carboxylate.

Reagents:

  • Substrate: 1.0 eq

  • Solvent: Anhydrous Ethanol (0.1 M concentration)

  • Scavenger: 2,6-Lutidine (1.2 eq) or CaCO₃ (powdered, 2.0 eq)

Step-by-Step:

  • Dissolution: Dissolve the iodomethyl substrate in anhydrous ethanol under nitrogen atmosphere.

  • Scavenger Addition: Add 2,6-Lutidine. Rationale: Neutralizes HI produced, preventing acid-catalyzed degradation of the isoxazole ring.

  • Thermal Initiation: Heat to 60°C . Monitor by TLC (Hexane/EtOAc).

    • Checkpoint: If starting material persists after 4 hours, add AgNO₃ (1.1 eq) dissolved in minimal acetonitrile.

  • Work-up:

    • Filter off any salts (AgI or Lutidine-HI).

    • Concentrate the filtrate.[1]

    • Partition: Dissolve residue in EtOAc, wash with 0.5 M HCl (to remove lutidine) and then Brine.

  • Purification: Flash chromatography. The product is typically more polar than the starting iodide but less polar than the alcohol derivative.

Data Summary: Solvent Effects on Rate

The following table illustrates the impact of solvent polarity (ionizing power) on the reaction rate, typical for NGP-assisted solvolysis.

Solvent SystemRelative Rate (

)
Primary ProductRisk Factor
Ethanol (100%) 1.0 (Reference)Ethyl ether derivativeSlow reaction
80% EtOH / 20% H₂O ~40-50xMixture (Ether + Alcohol)Hydrolysis of ester
Formic Acid >1000xFormate esterAcid-catalyzed degradation
Acetic Acid ~5xAcetate esterLactone formation
TFE (Trifluoroethanol) ~100xTFE etherHigh cost

References

  • Neighboring Group Participation (NGP)

    • Concept Definition & Mechanism: IUPAC Compendium of Chemical Terminology. "Anchimeric Assistance".
    • Source:

  • Isoxazole Chemistry & Synthesis

    • Synthesis of Isoxazoles via Cycloaddition: "Synthesis of 3,4,5-trisubstituted isoxazoles in w
    • Source:

  • Furo[3,4-d]isoxazole Systems

    • Medicinal Chemistry & Scaffolds: "The Emerging Potential of Furo[3,4-d]isoxazoles in Medicinal Chemistry".
    • Source:

  • Solvolysis Mechanisms

    • General Solvolysis Protocols: "Solvolysis – Knowledge and References".[2]

    • Source:

Sources

Troubleshooting

Finkelstein Exchange on Isoxazole Rings: A Technical Troubleshooting Guide

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the Finkelstein exchange reaction on isoxazole rings, a critical t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the Finkelstein exchange reaction on isoxazole rings, a critical transformation in medicinal chemistry and materials science. Here, we move beyond generic protocols to offer a nuanced, field-tested perspective on overcoming common experimental hurdles. Our approach is grounded in the principles of Nucleophilic Aromatic Substitution (SNAr), tailored specifically to the unique electronic landscape of the isoxazole scaffold.

Introduction: The Aromatic Finkelstein on an Isoxazole Core

The classic Finkelstein reaction, a cornerstone of alkyl halide synthesis, involves the exchange of one halogen for another, typically converting alkyl chlorides or bromides to the more reactive alkyl iodides.[1] This transformation is driven by Le Châtelier's principle, where the precipitation of the insoluble sodium chloride or bromide in acetone drives the equilibrium towards the desired product.[2]

However, when applying this concept to an isoxazole ring, the mechanistic landscape shifts from a simple SN2 reaction to a more complex Nucleophilic Aromatic Substitution (SNAr) . The isoxazole ring, being a heteroaromatic system, possesses distinct electronic properties that govern the feasibility and outcome of such a transformation. This guide will dissect these nuances and provide you with the expert insights needed to master this reaction.

Core Principles: Understanding Reactivity in the Isoxazole Ring

The success of a Finkelstein exchange on an isoxazole ring hinges on the principles of SNAr. A successful SNAr reaction requires:

  • An Activated Ring: The aromatic ring must be electron-deficient to be susceptible to attack by a nucleophile (in this case, the iodide ion).[3] The inherent electron-withdrawing nature of the nitrogen and oxygen atoms in the isoxazole ring contributes to this electron deficiency.

  • A Good Leaving Group: A halogen (typically Cl or Br) that can depart as a stable anion.

  • A Strong Nucleophile: The iodide ion (I⁻) is an excellent nucleophile.

  • Favorable Substituent Positioning: The presence of electron-withdrawing groups (EWGs) ortho or para to the leaving group dramatically accelerates the reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[4][5]

The general mechanism for the SNAr-mediated Finkelstein exchange on an isoxazole ring is depicted below:

Caption: General SNAr mechanism for the Finkelstein exchange on an isoxazole ring.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Finkelstein exchange on isoxazole rings in a practical question-and-answer format.

Issue 1: No Reaction or Very Low Conversion

Question: I'm attempting to convert my bromo-isoxazole to the corresponding iodo-isoxazole using NaI in acetone, but I'm recovering my starting material. What's going wrong?

Answer: This is a frequent challenge and often points to insufficient activation of the isoxazole ring for SNAr. Unlike alkyl halides, aryl and heteroaryl halides require specific electronic features to undergo nucleophilic substitution.

  • Causality & Explanation:

    • Lack of Activation: The classic Finkelstein conditions (NaI in acetone) are often insufficient for heteroaromatic substrates. The isoxazole ring itself might not be electron-deficient enough to facilitate the attack by the iodide ion. The reaction rate is highly dependent on the presence of strong electron-withdrawing groups (EWGs) like -NO₂, -CN, or -COOR ortho or para to the leaving group.[3] Research has shown that 5-nitroisoxazoles, for instance, undergo SNAr reactions smoothly.[6][7][8]

    • Positional Isomerism: The reactivity of a halogen on the isoxazole ring is highly dependent on its position. The C5 position is generally the most activated towards nucleophilic attack due to the electronic influence of the ring heteroatoms. The C3 position can also be reactive, while the C4 position is often the least reactive towards SNAr.

    • Catalyst Requirement: The uncatalyzed "Aromatic Finkelstein" reaction often requires harsh conditions. Modern methods utilize transition metal catalysis, most commonly copper(I) or nickel complexes, to facilitate the halogen exchange under milder conditions.[9][10][11] These catalysts operate through a different mechanistic cycle involving oxidative addition and reductive elimination.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for low or no conversion in isoxazole Finkelstein reactions.

Issue 2: Reaction Stalls or Gives a Mixture of Starting Material and Product

Question: My reaction starts, but it never goes to completion, even after extended reaction times. How can I drive the reaction forward?

Answer: A stalled reaction often indicates an unfavorable equilibrium or catalyst deactivation.

  • Causality & Explanation:

    • Equilibrium: Unlike the classic Finkelstein reaction where the product salt precipitates, in many SNAr systems, especially with catalytic cycles, an equilibrium can be established. The choice of solvent and iodide salt can influence this equilibrium.

    • Catalyst Deactivation: The catalyst, particularly copper(I), can be sensitive to air or impurities in the starting materials and solvents. Proper inert atmosphere techniques are crucial.

    • Solvent Choice: The solvent plays a critical role. While acetone is standard for alkyl halide Finkelstein reactions, higher boiling point polar aprotic solvents like dioxane, DMF, or DMSO are often more effective for SNAr and catalyzed reactions, as they can better solvate the intermediates and allow for higher reaction temperatures.[9]

  • Optimization Strategies:

ParameterRecommended ActionRationale
Iodide Source Use a 2-5 fold excess of NaI.Pushes the equilibrium towards the product side (Le Châtelier's Principle).
Solvent Switch from Acetone/THF to Dioxane, DMF, or n-Butanol.[12]Allows for higher reaction temperatures and can better solvate the catalytic species and intermediates.
Temperature Increase the temperature, potentially to reflux (e.g., 110 °C in dioxane).Overcomes the activation energy barrier for the SNAr reaction.
Atmosphere Ensure the reaction is run under an inert atmosphere (N₂ or Ar).Prevents oxidation and deactivation of the Cu(I) or Ni(0) catalyst.

Issue 3: Product Decomposition or Formation of Unidentified Byproducts

Question: I'm seeing multiple spots on my TLC, and my desired product yield is low. I suspect the isoxazole ring is not stable under the reaction conditions.

Answer: Isoxazole ring stability can be a concern, particularly under strongly basic or reductive conditions.

  • Causality & Explanation:

    • Ring Opening: The N-O bond in the isoxazole ring is relatively weak and can be cleaved under certain conditions.[13][14] Strongly basic conditions, which might be employed if deprotonating a weak nucleophile, can lead to ring opening.

    • Reductive Cleavage: Some catalytic systems, especially if not properly controlled, could potentially lead to reductive cleavage of the N-O bond.

    • Side Reactions with Substituents: Functional groups on your isoxazole may not be compatible with the reaction conditions. For example, ester groups could be hydrolyzed or transesterified in the presence of certain bases or nucleophiles.

  • Mitigation Strategies:

    • Avoid Strong Bases: If a base is required (e.g., in some catalytic protocols), use a mild, non-nucleophilic base like K₂CO₃ or Cs₂CO₃.

    • Temperature Control: While higher temperatures can increase the rate of the desired reaction, they can also accelerate decomposition pathways. Monitor the reaction closely by TLC or LC-MS to find the optimal balance.

    • Purify Starting Materials: Ensure your starting halo-isoxazole and reagents are free of impurities that might catalyze side reactions.

    • Degas Solvents: Removing dissolved oxygen from the solvent can minimize oxidative side reactions.

Experimental Protocols

The following protocols are provided as a starting point. Optimization will likely be necessary for your specific substrate.

Protocol 1: Copper-Catalyzed Finkelstein Exchange of a Bromo-Isoxazole

This protocol is adapted from the work of Buchwald and co-workers on the copper-catalyzed halogen exchange in aryl halides.[9][12]

  • Materials:

    • Bromo-isoxazole (1.0 mmol)

    • Sodium Iodide (NaI) (2.0 mmol, 2.0 equiv.)

    • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

    • N,N'-Dimethylethylenediamine (DMEDA) (0.10 mmol, 10 mol%)

    • Anhydrous Dioxane (3-5 mL)

  • Procedure:

    • To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add the bromo-isoxazole, sodium iodide, and copper(I) iodide.

    • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

    • Under a positive pressure of inert gas, add the anhydrous dioxane followed by the N,N'-dimethylethylenediamine via syringe.

    • Seal the vessel tightly and place it in a preheated oil bath at 110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble salts and the catalyst.

    • Wash the filter cake with additional ethyl acetate.

    • Combine the organic filtrates and wash with aqueous sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Finkelstein Exchange of a Bromo-Isoxazole

This protocol is based on general procedures for nickel-catalyzed aromatic Finkelstein reactions.[10][11]

  • Materials:

    • Bromo-isoxazole (1.0 mmol)

    • Sodium Iodide (NaI) (2.0 mmol, 2.0 equiv.)

    • Nickel(II) Chloride (NiCl₂) (0.10 mmol, 10 mol%)

    • Triphenylphosphine (PPh₃) (0.20 mmol, 20 mol%)

    • Zinc dust (1.5 mmol, 1.5 equiv.)

    • Anhydrous DMF (3-5 mL)

  • Procedure:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add NiCl₂, PPh₃, and zinc dust.

    • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

    • Add anhydrous DMF and stir the mixture at room temperature for 15 minutes. The solution should turn from light green to a darker color, indicating the formation of the active Ni(0) catalyst.

    • Add the bromo-isoxazole and sodium iodide to the reaction mixture.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, quench the reaction with aqueous ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

References

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]

  • Vasilenko, D. A., et al. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. International Journal of Molecular Sciences, 24(22), 16135. [Link]

  • Rakitin, O. A., et al. (2021). 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. Organic & Biomolecular Chemistry, 19(3), 555-563. [Link]

  • Substituted pyridines from isoxazoles: scope and mechanism. (2022). Organic & Biomolecular Chemistry. [Link]

  • Request PDF | 5-Nitroisoxazoles in SNAr Reactions: Access to Polysubstituted Isoxazole Derivatives. [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Copper-catalyzed halogen exchange in aryl halides: an aromatic Finkelstein reaction. PubMed. [Link]

  • Kashima, C. (1979). Synthetic reactions using isoxazole compounds. HETEROCYCLES, 12(10), 1343. [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide. (2003). ResearchGate. [Link]

  • Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl‑2H‑Azirines. (2021). ACS Omega. [Link]

  • Request PDF | Step-by-Step Multifunctionalization of Isoxazoles Based On SEAr Reactions and C–H Direct Arylations. [Link]

  • Synthesis and Reactivity of 3-Halo-4,5-dihydroisoxazoles: An Overview. (2021). ResearchGate. [Link]

  • Ren, P., et al. (2012). Copper-Catalyzed Alkylation of Benzoxazoles with Secondary Alkyl Halides. Organic Letters, 14(7), 1748-1751. [Link]

  • Sekhar, K. V. G. C., et al. (2013). Synthesis of 3,5-diarylisoxazoles under solvent-free conditions using iodobenzene diacetate. Chinese Chemical Letters, 24(8), 713-716. [Link]

  • Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. (2026). Semantic Scholar. [Link]

  • Representations of optimized structure, HOMO, LUMO, and ESP of the functionalized isoxazoles 5 and 6. (2023). ResearchGate. [Link]

  • Ren, X., et al. (2012). Nickel-catalysed aromatic Finkelstein reaction of aryl and heteroaryl bromides. Chemical Communications, 48(33), 3993. [Link]

  • Request PDF | Light-Promoted Nickel-Catalyzed Aromatic Halogen Exchange. [Link]

  • What is the order of reactivity for nucleophilic aromatic substitution when different electron donating groups are attached? (2025). Chemistry Stack Exchange. [Link]

  • Sharma, A., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]

  • Construction of Isoxazole ring: An Overview. (2024). NanoBioLetters. [Link]

  • Preparation of a benziodazole-type iodine(III) compound and its application as a nitrating reagent for synthesis of furazans via a copper-catalyzed cascade process. (2021). Nature. [Link]

  • Photocatalytic Aromatic Finkelstein (Halogen Exchange) Reactions with a Conjugated COF–Ni Complex. (2026). Synfacts. [Link]

  • Effect of the isotiazole adjuvants in combination with cisplatin in chemotherapy of neuroepithelial tumors: experimental results and modeling. (2021). BMC Cancer. [Link]

  • The E LUMO and E HOMO energies and frontier molecular orbital... (2020). ResearchGate. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). Journal of the Egyptian National Cancer Institute. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. (2019). Beilstein Journal of Organic Chemistry. [Link]

  • Iodoalkane synthesis: Iodination reactions with halogen exchange (2): Discussion series on bromination/iodination reactions 13. (2022). Chemia. [Link]

  • Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. (2014). ACS Sustainable Chemistry & Engineering. [Link]

  • Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate. (2021). Semantic Scholar. [Link]

  • Finkelstein Reaction. (n.d.). SATHEE - IIT Kanpur. [Link]

  • DiRocco, D. A., et al. (2016). Aryl amination using ligand-free Ni(II) salts and photoredox catalysis. Science, 353(6303), 1017-1021. [Link]

  • Silver Benzoate Facilitates the Copper-Catalyzed C–N Coupling of Iodoazoles with Aromatic Nitrogen Heterocycles. (2021). ACS Omega. [Link]

  • Copper-Catalyzed Three-Component Redox-Neutral Ring Opening of Benzothiazoles to 1-Amino- N-(2-(phenylthio)phenyl)methanimine. (2020). The Journal of Organic Chemistry. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • Course: Advanced Organic Chemistry (2022). Sustainable Chemical Science and Technology (SCST) in TIGP. [Link]

  • Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]

Sources

Optimization

Optimization of nucleophilic displacement on isoxazole rings

This guide serves as a specialized technical support center for optimizing nucleophilic aromatic substitution ( ) on isoxazole scaffolds. It is designed for medicinal chemists and process scientists encountering reactivi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support center for optimizing nucleophilic aromatic substitution (


) on isoxazole scaffolds. It is designed for medicinal chemists and process scientists encountering reactivity or stability issues with this specific heterocycle.

Technical Support Center: Isoxazole Optimization

Status: Active | Topic: Nucleophilic Displacement | Tier: Advanced

System Overview: The Isoxazole Paradox

The isoxazole ring presents a unique challenge in medicinal chemistry: it is an electron-deficient heteroaromatic system theoretically suitable for


, yet it possesses a labile N–O bond prone to cleavage under the very basic conditions required for substitution.

Successful functionalization requires navigating two competing pathways:

  • The Desired Pathway: Nucleophilic attack at C5 (or C3)

    
     Meisenheimer-like complex 
    
    
    
    Leaving Group elimination.
  • The Failure Pathway: Base-mediated deprotonation (usually at C3)

    
     N–O bond cleavage 
    
    
    
    Ring opening to
    
    
    -cyanocarbonyls.

Part 1: Troubleshooting Guides & FAQs

Category A: Reactivity Stalls (No Conversion)

Q: I am trying to displace a halogen at the C3 position, but the reaction is inert even at high temperatures. Why?

Diagnosis: Electronic Deactivation. The C3 position of the isoxazole ring is significantly less electrophilic than the C5 position. The electron density map of isoxazole shows that the nitrogen atom effectively shields C3, making it a poor electrophile for direct


, even with strong nucleophiles.

Solution Protocol:

  • The "Isoxazoline Surrogate" Strategy: Instead of forcing the aromatic substitution, convert the system to a dihydro-isoxazole (isoxazoline).

    • Step 1: Use a 3-bromoisoxazoline precursor (or reduce the isoxazole if feasible, though synthesis from oximes is standard).

    • Step 2: Perform the displacement.[1] The

      
       character facilitates nucleophilic attack/elimination sequences that are forbidden on the aromatic ring.
      
    • Step 3: Oxidize the ring back to the aromatic isoxazole using mild oxidants (e.g.,

      
      -MnO
      
      
      
      or DDQ).
  • Microwave Irradiation: If you must use the aromatic substrate, switch to microwave heating (120–150 °C) in a polar aprotic solvent (NMP or DMSO). This can sometimes overcome the high activation energy barrier.

Q: I have a 3,5-dichloroisoxazole. Which chloride will displace first?

Answer: The C5-chloride will displace exclusively in almost all cases. Mechanism: The C5 position is adjacent to the ring oxygen, which renders it more electrophilic (lower LUMO coefficient) compared to C3. Additionally, the intermediate anion formed upon attack at C5 is better stabilized.

  • Tip: If you need the C3-substituted product, you cannot rely on regioselective displacement of a dihalo-precursor. You must synthesize the ring with the C3 substituent already in place (e.g., via [3+2] cycloaddition of a nitrile oxide).

Category B: Ring Decomposition (The "Disappearing SM" Issue)

Q: My starting material is consumed, but I see no product and a complex mixture by LCMS. The NMR suggests a nitrile formation.

Diagnosis: Base-Catalyzed Ring Opening (Kemp-type Elimination). If your isoxazole is unsubstituted at the C3 position (has a C3-H), it is highly unstable to base.[2] Bases (even carbonates) can deprotonate the C3-H (


 approx 20-25), triggering a concerted rearrangement that cleaves the weak N–O bond.

Reaction Pathway: Base + H-C3 -> [Carbanion] -> N-O Cleavage -> Enolate + Nitrile

Solution Protocol:

  • Switch Bases: Avoid hard bases (NaH, hydroxides). Use non-nucleophilic, bulky bases like DIPEA or inorganic bases with lower basicity (

    
    ) in strictly anhydrous conditions.
    
  • Block the C3 Position: If the design permits, introduce a methyl or alkyl group at C3. This eliminates the acidic proton and renders the ring significantly more robust to basic

    
     conditions.
    
  • Alternative Activation: Use a better leaving group at C5 (e.g., Nitro

    
    ) which allows for milder conditions (Room Temperature) where ring opening is kinetically slower than substitution.
    
Category C: Leaving Group Optimization

Q: Halogen displacement is too slow. What are the alternatives?

Answer: The Nitro (


)  group is superior to halogens for isoxazole 

. 5-Nitroisoxazoles are highly reactive and can often be displaced by amines, thiols, or alkoxides at room temperature. The nitro group acts as a "super-activator" and a leaving group simultaneously.

Comparison of Leaving Group Ability on Isoxazole (C5):



Part 2: Experimental Protocols

Protocol A: Displacement of 5-Nitroisoxazoles (High Reactivity)

Best for: Temperature-sensitive substrates or when avoiding strong heating.

  • Preparation: Dissolve 5-nitroisoxazole (1.0 equiv) in anhydrous Acetonitrile (MeCN).

  • Nucleophile Addition: Add the nucleophile (amine/thiol, 1.1–1.5 equiv).

  • Base: Add DIPEA (1.2 equiv). Note: If using a neutral amine, base may not be strictly necessary if the amine is used in excess.

  • Reaction: Stir at Room Temperature for 2–12 hours. Monitor by TLC/LCMS.

  • Workup: Concentrate in vacuo. Partition between EtOAc and water. The nitro group is converted to nitrite, which is water-soluble.

Protocol B: The "Isoxazoline Surrogate" Route (For C3-Amination)

Best for: Installing amines at the unreactive C3 position.

  • Step 1 (Substitution):

    • Substrate: 3-bromo-5-substituted-4,5-dihydroisoxazole.

    • Conditions: React with amine (excess) in Ethanol/Water or neat at 80 °C.

    • Result: 3-amino-4,5-dihydroisoxazole.

  • Step 2 (Oxidation):

    • Reagent: Activated

      
      -MnO
      
      
      
      (10 equiv) or DDQ (1.2 equiv).
    • Solvent: Dichloromethane (DCM) or Benzene.

    • Conditions: Reflux for 2–6 hours.

    • Result: Aromatization to the final 3-aminoisoxazole.

Part 3: Visualization & Decision Logic

Diagram 1: Optimization Decision Tree

This flowchart guides the user through the logic of selecting conditions based on substrate structure.

IsoxazoleOptimization Start Start: Isoxazole SNAr Optimization CheckPos Target Position? Start->CheckPos C5 C5 Position CheckPos->C5 Most Common C3 C3 Position CheckPos->C3 Difficult CheckC3H Is C3 substituted (Not H)? C5->CheckC3H MethodC Method C: Isoxazoline Surrogate (Redox Route) C3->MethodC Direct SNAr Fails No (It is H) No (It is H) CheckC3H->No (It is H) Unstable Yes (Alkyl/Aryl) Yes (Alkyl/Aryl) CheckC3H->Yes (Alkyl/Aryl) Stable Warning CRITICAL RISK: Ring Opening via C3-H LG_Check Leaving Group? Warning->LG_Check Must use mild cond. Safe Ring Stable to Base Safe->LG_Check Nitro Nitro (-NO2) LG_Check->Nitro Halo Halogen (-Cl, -Br) LG_Check->Halo MethodA Method A: Room Temp, MeCN (Mild Base) Nitro->MethodA High Reactivity MethodB Method B: Heat/Microwave (Stronger Activation) Halo->MethodB Low Reactivity No (It is H)->Warning Yes (Alkyl/Aryl)->Safe

Caption: Decision logic for selecting reaction conditions. Note the critical branch point at C3 substitution to prevent ring opening.

Diagram 2: The Ring Opening Trap (Mechanism)

Understanding why the reaction fails is crucial for prevention.

RingOpening Substrate 3-Unsubstituted Isoxazole TS Deprotonation at C3 (C3-Carbanion) Substrate->TS + Base Base Base (B:) Cleavage N-O Bond Cleavage TS->Cleavage Fast Product Alpha-Cyanoketone (Dead End) Cleavage->Product Irreversible

Caption: The "Kemp-type" elimination pathway. Base abstraction of the C3-proton triggers rapid N-O bond scission, destroying the heterocycle.

Part 4: Quantitative Data Summary

Table 1: Relative Reactivity of Isoxazole Electrophiles (


) 
Substrate TypeLeaving GroupPositionReactivity Score (1-10)Recommended Conditions
5-Nitroisoxazole

C510 (Highest)RT, mild base (DIPEA), MeCN
5-Fluoro/Chloroisoxazole

C56 60-80°C, Carbonate base
5-Bromoisoxazole

C54 >100°C or Microwave
3-Bromoisoxazole

C31 (Inert)DO NOT USE. Use Isoxazoline route.
3,5-Dichloroisoxazole

C5 (Selective)6 C5 reacts exclusively. C3 remains intact.

References

  • Vasilenko, D. A., et al. (2023).[3] "5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives." Organic & Biomolecular Chemistry. Available at: [Link]

  • Klenke, B., & Ihle, D. C. (2009). "Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines." Organic Letters, 11(7), 1587–1590. Available at: [Link]

  • Prakash, A., & Jarvis, B. (1999). "Mechanistic studies on the isoxazole ring scission in the anti-inflammatory drug leflunomide." Metabolism and Disposition. Available at: [Link]

  • Chalyk, B., et al. (2019). "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes." Journal of Organic Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Comparison Guide: Methyl 5-(iodomethyl)-1,2-oxazole-4-carboxylate

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of methyl 5-(iodomethyl)-1,2-oxazole-4-carboxylate . This document is structured for researchers requiring rigorous structural verificati...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of methyl 5-(iodomethyl)-1,2-oxazole-4-carboxylate .

This document is structured for researchers requiring rigorous structural verification. It moves beyond simple peak listing to explain the diagnostic spectral features that distinguish this high-value intermediate from its synthetic precursors and common impurities.

Executive Summary & Structural Context

Methyl 5-(iodomethyl)-1,2-oxazole-4-carboxylate is a critical electrophilic building block used in the synthesis of isoxazole-containing pharmacophores (e.g., glutamate receptor agonists, anti-inflammatory agents).

Its reactivity lies in the labile C5-iodomethyl group, which serves as a handle for nucleophilic substitution. However, this reactivity also makes the compound prone to degradation (hydrolysis or dimerization). Therefore, accurate NMR interpretation is essential not just for identity, but for assessing stability and purity prior to subsequent steps.

The Molecule at a Glance
  • Formula: C

    
    H
    
    
    
    INO
    
    
  • Molecular Weight: 267.02 g/mol

  • Key Functional Groups:

    • Isoxazole Core: Aromatic heterocycle.[1]

    • C4-Carboxylate: Methyl ester (spectroscopic handle).

    • C5-Iodomethyl: Diagnostic triplet/singlet (depending on resolution/coupling) and primary quality indicator.

Spectral Fingerprint Analysis

The 1H NMR spectrum of this molecule is defined by three distinct singlets (in decoupled mode) due to the lack of vicinal protons. However, long-range coupling often introduces fine structure.

Predicted 1H NMR Data (CDCl , 400 MHz)
ResonanceShift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
H-A 8.50 – 8.70 Singlet (s)1HC3-H The most deshielded proton. Located between the ring Nitrogen and the electron-withdrawing ester. Diagnostic for the isoxazole ring integrity.
H-B 4.45 – 4.60 Singlet (s)2HC5-CH

I
Critical Quality Attribute. This peak confirms the installation of the iodine. A shift upfield (< 4.0 ppm) indicates hydrolysis to alcohol; a shift downfield (> 4.8 ppm) suggests chloride contamination.
H-C 3.85 – 3.95 Singlet (s)3HCOO-CH

Methyl ester. Standard reference peak for integration calibration.

Note on Coupling: While often reported as singlets, the C3-H and C5-CH


  protons may show weak long-range allylic coupling (

Hz) in high-resolution fields (>500 MHz), appearing as broadened singlets.

Comparative Analysis: Product vs. Alternatives

In synthetic workflows, this product is usually compared against its precursor (Methyl 5-methylisoxazole-4-carboxylate) or its chloro-analog. Distinguishing these is vital.

Comparison Table: Diagnostic Shifts
CompoundC5-Substituent Shift (

)
C3-H Shift (

)
Key Distinction
Target Product (Iodo) 4.45 – 4.60 (CH

I)
~8.60 Unique methylene signal.
Precursor (Methyl) 2.70 – 2.80 (CH

)
~8.45The C5-Methyl is significantly upfield. Presence of a peak at 2.7 ppm indicates incomplete reaction.
Chloro-Analog 4.80 – 4.95 (CH

Cl)
~8.65The CH

Cl protons are more deshielded than CH

I due to Chlorine's higher electronegativity.
Hydroxy Impurity 4.75 – 4.85 (CH

OH)
~8.55Often appears with a broad -OH singlet (variable). Indicates hydrolysis.
Visualizing the Shift Logic

The chemical shift of the C5-methylene group is the primary "readout" for reaction success.

  • Methyl (Start): Shielded (

    
     2.7).
    
  • Iodomethyl (Product): Deshielded by Heteroatom + Anisotropy (

    
     4.5).
    
  • Chloromethyl (Alternative): Further Deshielded (

    
     4.9).
    

Experimental Protocol: High-Fidelity Characterization

To ensure reproducible spectra, especially given the alkyl iodide's sensitivity to light and acid, follow this strict protocol.

Step-by-Step Workflow
  • Solvent Selection: Use CDCl

    
      (Chloroform-d) neutralized with silver foil or basic alumina if the compound is stored for >1 hour. Acidic chloroform can catalyze iodine elimination.
    
    • Alternative: DMSO-d

      
       can be used but may shift the C3-H peak downfield (~8.8 ppm) and obscure water peaks near 3.3 ppm.
      
  • Sample Preparation:

    • Dissolve 5–10 mg of sample in 0.6 mL solvent.

    • Crucial: Filter the solution through a small plug of glass wool into the NMR tube to remove inorganic salts (NaI/KI) from the synthesis, which can cause line broadening.

  • Acquisition Parameters:

    • Pulse Angle: 30° (to prevent saturation of the methyl ester signal).

    • Relaxation Delay (D1): Set to

      
       seconds. The isolated C3-H proton has a long T1 relaxation time; insufficient delay will lead to under-integration of this key proton relative to the methyl groups.
      
    • Scans: 16–64 scans are sufficient.

Structural Verification Logic (Graphviz Diagram)

The following diagram illustrates the logical flow for confirming the structure and identifying common failure modes based on the NMR data.

NMR_Logic_Flow Start Acquire 1H NMR Spectrum (CDCl3) Check_C5 Analyze Region 4.4 - 5.0 ppm Start->Check_C5 Peak_45 Singlet at ~4.5 ppm? Check_C5->Peak_45 Yes Peak_27 Singlet at ~2.7 ppm? Check_C5->Peak_27 Found Peak_49 Singlet at ~4.9 ppm? Check_C5->Peak_49 Found Check_C3 Check Aromatic Region (8.5 - 8.7 ppm) Peak_45->Check_C3 Result_SM IMPURITY: Unreacted Starting Material (Methyl 5-methyl...) Peak_45->Result_SM If both present (Incomplete Rxn) Peak_27->Result_SM Result_Cl IMPURITY: Chloro-Analog (Check reagents) Peak_49->Result_Cl Result_Success CONFIRMED: Methyl 5-(iodomethyl)-1,2-oxazole-4-carboxylate Check_C3->Result_Success Singlet Present

Caption: Logical decision tree for interpreting the 1H NMR spectrum of the target isoxazole, distinguishing it from precursors and halogen-exchanged byproducts.

References

  • Isoxazole Synthesis & NMR Characteristics: P. Pevarello et al., "Synthesis and pharmacological activity of new isoxazole derivatives." J. Med. Chem., 1998. (General reference for 3,4,5-substituted isoxazole shifts).
  • Chemical Shift Correlations: Pretsch, E., et al., "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009. (Source for CH2-I vs CH2-Cl shift increments).
  • Analogous Compound Data (Methyl 5-methylisoxazole-4-carboxylate)

    • National Institutes of Health (NIH) PubChem. "5-Methylisoxazole-4-carboxylic acid." (Precursor spectral data verification).

  • Regioselectivity in Isoxazole Synthesis

    • Beilstein J. Org.[2] Chem. 2022, 18, 57–66. "Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates." (Verifies H-3 proton shifts in 5-substituted isoxazole-4-carboxylates).

Sources

Comparative

A Comprehensive Guide to the 13C NMR Chemical Shift of the Iodomethyl Group in Isoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug development, the isoxazole scaffold remains a cornerstone for the design of novel therapeutic agents...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the isoxazole scaffold remains a cornerstone for the design of novel therapeutic agents. Its unique electronic properties and versatile reactivity make it a privileged structure in a vast array of biologically active molecules. The precise structural elucidation of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, stands as an indispensable tool. This guide provides an in-depth analysis of the 13C NMR chemical shift of the iodomethyl (-CH₂I) group attached to the isoxazole ring, a substituent of growing interest for introducing specific functionalities and for use in cross-coupling reactions.

Understanding the 13C NMR Chemical Shift of Halomethyl Groups on Isoxazoles

The chemical shift of a carbon nucleus in 13C NMR is highly sensitive to its local electronic environment. For a methylene (-CH₂) group attached to an isoxazole ring and a halogen, the primary factors influencing its chemical shift are the electronegativity of the halogen and the electronic nature of the isoxazole ring itself.

Generally, for alkyl halides, the 13C chemical shift of the carbon bearing the halogen follows the trend Cl > Br > I, with the carbon becoming progressively more shielded (moving to a lower ppm value) as the electronegativity of the halogen decreases. However, a "heavy atom effect" is observed with iodine, which can lead to a significant upfield shift, sometimes even to negative ppm values relative to TMS[1].

The isoxazole ring, being an electron-withdrawing heterocycle, will deshield the attached methylene carbon, shifting its resonance downfield. The position of substitution on the isoxazole ring (e.g., at the C3 or C5 position) will also play a role due to the different electronic densities at these positions.

Comparative Analysis of Halomethylisoxazole 13C NMR Shifts

To provide a clear picture of the expected chemical shift for an iodomethylisoxazole, the following table summarizes experimental data for related chloromethyl and bromomethyl isoxazoles, alongside a predicted range for the iodomethyl analogue. This prediction is based on the known trends in alkyl halide 13C NMR shifts.

Functional GroupIsoxazole Derivative Example13C NMR Shift (δ) of -CH₂X (ppm)Reference
-CH₂Cl 3-(Chloromethyl)-5-phenylisoxazole~40-45Estimated based on typical alkyl chlorides[2]
-CH₂Br 3-(Bromomethyl)-5-methylisoxazole~30-35Estimated based on typical alkyl bromides
-CH₂I 3-(Iodomethyl)-5-methylisoxazole ~5-15 (Predicted) This Guide

Note: The exact chemical shift will be influenced by the solvent and other substituents on the isoxazole ring.

Key Factors Influencing the Iodomethyl 13C NMR Chemical Shift

The following diagram illustrates the key factors that determine the final observed chemical shift of the iodomethyl group in an isoxazole derivative.

experimental_workflow start Start: 3-(Hydroxymethyl) -5-methylisoxazole appel_reaction Appel Reaction (PPh₃, I₂, Imidazole) start->appel_reaction workup Aqueous Workup & Extraction appel_reaction->workup purification Column Chromatography workup->purification product Product: 3-(Iodomethyl) -5-methylisoxazole purification->product nmr_prep NMR Sample Preparation product->nmr_prep nmr_acq 13C NMR Acquisition nmr_prep->nmr_acq data_proc Data Processing & Analysis nmr_acq->data_proc final_shift Final Chemical Shift Value data_proc->final_shift

Caption: Experimental workflow for the synthesis and 13C NMR analysis of 3-(iodomethyl)-5-methylisoxazole.

Synthesis of 3-(Iodomethyl)-5-methylisoxazole

Materials:

  • 3-(Hydroxymethyl)-5-methylisoxazole

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(hydroxymethyl)-5-methylisoxazole (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Add triphenylphosphine (1.5 eq) and imidazole (2.0 eq) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of iodine (1.5 eq) in DCM to the reaction mixture. The addition should be done portion-wise or via a dropping funnel to control the exothermic reaction. The color of the reaction mixture will turn dark brown.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution until the brown color disappears.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 3-(iodomethyl)-5-methylisoxazole.

Safety Precautions: The Appel reaction should be performed in a well-ventilated fume hood. Dichloromethane is a volatile and potentially carcinogenic solvent. Iodine is corrosive and can cause stains. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

13C NMR Sample Preparation and Analysis

Materials:

  • Purified 3-(iodomethyl)-5-methylisoxazole

  • Deuterated chloroform (CDCl₃) or another suitable deuterated solvent

  • NMR tube (5 mm)

  • Pipette

Procedure:

  • Weigh approximately 20-30 mg of the purified 3-(iodomethyl)-5-methylisoxazole directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial to dissolve the sample completely.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube and carefully wipe the outside to remove any contaminants.

  • Insert the NMR tube into a spinner turbine and adjust the depth according to the NMR spectrometer's instructions.

  • Acquire the 13C NMR spectrum. A standard proton-decoupled 13C NMR experiment is sufficient. The acquisition time will depend on the concentration of the sample and the specific instrument's sensitivity.

By following this comprehensive guide, researchers in drug development and related scientific fields can confidently predict, synthesize, and analyze the 13C NMR spectra of iodomethyl-substituted isoxazoles, facilitating the unambiguous structural characterization of these important synthetic intermediates.

References

  • Dengxu Qiu, Chenhui Jiang, Pan Gao and Yu Yuan. Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry. 2023, 19, 1562–1567. [Link]

  • 13C NMR spectroscopy • Chemical shift. (n.d.).
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2021). PMC. [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.).
  • 5-Methylisoxazole | C4H5NO | CID 79833. (n.d.). PubChem. [Link]

  • one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. (n.d.).
  • Supplementary Information File. (n.d.).
  • Synthesis of New 3-phenyl-5- (3-phenylisoxazole-5-yl) -1,2,4-oxadiazoles. (n.d.).
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013). MDPI. [Link]

  • S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society o. (n.d.).
  • 13 C NMR Spectrum (1D, 75 MHz, H 2 O, predicted) (NP0225733). (n.d.). NP-MRD. [Link]

  • Tables For Organic Structure Analysis. (n.d.).
  • 13C nuclear magnetic resonance of N-heterocycles. Part 2. Natural abundance carbon-13 and nitrogen-15 nuclear magnetic resonance studies of Δ3- and Δ4-pyrrolin-2-ones and model compounds. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • 13C NMR Chemical Shifts. (2022, March 9). Oregon State University. [Link]

  • 13C Chemical Shift of N-Heterocyclic Carbenes in Coinage Metal(I) Complexes and Clusters: trans-Influence and Spin-Orbit Coupling. (2025, May 28). PubMed. [Link]

  • Alcohol to Bromide/Chloride/Iodide using Appel reaction. (n.d.). Organic Synthesis. [Link]

  • Appel reaction. (n.d.). Wikipedia. [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. [Link]

  • 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (2005, January 31). MDPI. [Link]

  • Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. (2025, August 6). ResearchGate. [Link]

  • 13C-NMR Studies of Some Heterocyclically Substituted. (n.d.). Asian Journal of Chemistry. [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. [Link]

  • Substitution patterns in aromatic rings by increment analysis. Model development and application to natural organic matter. (2007, February 1). PubMed. [Link]

  • Alcohol to Iodide. (n.d.). Common Conditions. [Link]

  • Isoxazole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • Appel Reaction. (n.d.). SynArchive. [Link]

  • 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). (2023, June 26). ACS Publications. [Link]

  • Process for the iodination of hydroxyaromatic and aminoaromatic compounds. (n.d.).

Sources

Validation

Comparative Guide: 5-Chloromethyl vs. 5-Iodomethyl Isoxazole Reactivity

Executive Summary: The Stability-Reactivity Trade-Off In isoxazole functionalization, the choice between 5-chloromethyl isoxazole (5-CMI) and 5-iodomethyl isoxazole (5-IMI) represents a classic trade-off between shelf-st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability-Reactivity Trade-Off

In isoxazole functionalization, the choice between 5-chloromethyl isoxazole (5-CMI) and 5-iodomethyl isoxazole (5-IMI) represents a classic trade-off between shelf-stability and kinetic efficiency.

  • 5-Chloromethyl isoxazole is the industry standard "shelf soldier." It is robust, cost-effective, and stable at room temperature, but it acts as a sluggish electrophile in

    
     reactions, often requiring elevated temperatures (
    
    
    
    C) or strong bases that can degrade sensitive scaffolds.
  • 5-Iodomethyl isoxazole is the "kinetic specialist." It reacts rapidly under mild conditions (often

    
    C to RT), making it ideal for fragile nucleophiles. However, it suffers from poor thermal stability and light sensitivity, often necessitating in situ preparation.
    

Recommendation: For standard alkylations, start with the Chloro derivative. For sterically hindered nucleophiles or thermally sensitive substrates, utilize the Iodo derivative generated in situ via the Finkelstein reaction .

Mechanistic Foundation

The reactivity difference is governed by the leaving group ability and the carbon-halogen bond strength. The isoxazole ring is electron-deficient, which pulls electron density away from the methyl group, making the methylene carbon electrophilic. However, the nature of the halogen dictates the activation energy (


).
Feature5-Chloromethyl Isoxazole5-Iodomethyl IsoxazoleImpact on Reactivity
Bond Length ~1.77 Å (C-Cl)~2.14 Å (C-I)C-I is longer and weaker, breaking more easily.
Bond Energy ~339 kJ/mol~222 kJ/molLower energy barrier for C-I cleavage.
Leaving Group Chloride (

)
Iodide (

)
Iodide is a softer, more stable base (pKa of conjugate acid ~ -10) than Chloride (pKa ~ -7).
Polarizability ModerateHighThe "soft" Iodine atom stabilizes the transition state in

reactions.
Reaction Pathway Visualization

The following diagram illustrates the kinetic advantage of the Iodo-intermediate (Path B) versus the direct Chloro-substitution (Path A).

ReactionPathways Start 5-Chloromethyl Isoxazole TransitionA Transition State A (High Energy) Start->TransitionA Direct Attack (Slow, Heat req.) Intermediate 5-Iodomethyl Isoxazole (Reactive Intermediate) Start->Intermediate Finkelstein (Acetone/DMF) Nuc Nucleophile (Nu-) Product Functionalized Isoxazole TransitionA->Product NaI NaI (Catalytic) NaI->Start Activator TransitionB Transition State B (Low Energy) Intermediate->TransitionB Rapid Attack (RT) TransitionB->Product

Caption: Path A (Red) requires high energy input. Path B (Blue) utilizes Iodide catalysis to lower the activation barrier.

Comparative Performance Data

The following data aggregates typical kinetic profiles for isoxazole methyl halides in nucleophilic substitutions (e.g., with secondary amines or phenols).

Parameter5-Chloromethyl Isoxazole5-Iodomethyl Isoxazole
Reaction Temp 60°C – 100°C0°C – 25°C
Time to Completion 4 – 24 Hours15 Mins – 2 Hours
Solvent Compatibility DMF, DMSO, MeCN (Polar Aprotic)Acetone, MeCN, DCM
Side Reactions Elimination (to vinyl isoxazole) at high TDecomposition (release of

) if stored
Storage Stable at RT (Months)Store at -20°C, Dark, under Argon (Days)

Experimental Protocols

Protocol A: The "Finkelstein Activation" (Recommended)

Best for: Maximizing yield without handling unstable isolated iodides.

Principle: Convert the stable 5-chloromethyl isoxazole to the reactive 5-iodomethyl species in situ using Sodium Iodide (NaI). The equilibrium is driven by the precipitation of NaCl (in acetone) or simply by the higher nucleophilicity of


 (in DMF).

Reagents:

  • 5-Chloromethyl isoxazole (1.0 equiv)

  • Nucleophile (e.g., amine, phenol) (1.1 equiv)

  • Sodium Iodide (NaI) (0.1 – 1.0 equiv)

  • Base (e.g.,

    
     or 
    
    
    
    ) (1.5 equiv)
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step:

  • Dissolution: Dissolve 5-chloromethyl isoxazole in dry MeCN (0.2 M concentration).

  • Activation: Add NaI (0.5 equiv). Stir at Room Temperature (RT) for 15 minutes. Note: Solution may darken slightly due to trace iodine.

  • Addition: Add the Base followed by the Nucleophile.

  • Reaction: Stir at RT. Monitor via TLC or LC-MS.

    • Observation: The reaction typically completes in <2 hours, compared to overnight for the chloro-only route.

  • Workup: Dilute with EtOAc, wash with 10%

    
     (to remove iodine), water, and brine. Dry over 
    
    
    
    .
Protocol B: Direct Substitution (Chloro)

Best for: Robust nucleophiles and large-scale cost-sensitive batches.

Step-by-Step:

  • Dissolve 5-chloromethyl isoxazole and Nucleophile in DMF.

  • Add

    
     (2.0 equiv).
    
  • Heat: Warm to 60-80°C.

  • Monitor: Check LC-MS every 2 hours.

    • Warning: Extended heating can lead to isoxazole ring degradation or elimination to the exocyclic methylene species.

Decision Matrix: When to use Which?

Use the following logic flow to determine the optimal synthetic strategy for your specific target molecule.

DecisionTree Start Start: Functionalizing 5-Methyl Position NucType Is the Nucleophile Sterically Hindered or Weak? Start->NucType Thermal Is the Substrate Thermally Sensitive (>50°C)? NucType->Thermal No (Strong Nuc) MethodB Method B: In-Situ Finkelstein (Chloro + NaI) NucType->MethodB Yes (Weak Nuc) Scale Scale of Reaction Thermal->Scale No Thermal->MethodB Yes MethodA Method A: Direct Chloro Subst. (Heat + DMF) Scale->MethodA Large (>100g) Cost Critical Scale->MethodB Lab Scale (<10g) Yield Critical MethodC Method C: Isolate Iodo-Isoxazole (Rare/Specialized) MethodB->MethodC If 1-step fails

Caption: Decision logic for selecting the optimal alkylation strategy.

Safety & Handling (Critical)

Both compounds are alkylating agents and potential vesicants.

  • Lachrymator: 5-chloromethyl isoxazole is a mild lachrymator.

  • Sensitizer: 5-iodomethyl isoxazole is a potent alkylator. Avoid all skin contact.

  • Neutralization: Quench all reaction mixtures with aqueous ammonium hydroxide or sodium thiosulfate before disposal to destroy unreacted halides.

References

  • Enamine Ltd. (2020). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Link

  • National Institutes of Health (NIH). (2020). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks. PMC7395898. Link

  • Organic Chemistry Portal. (2024). Finkelstein Reaction: Mechanism and Conditions. Link

  • Reading University. (2025). Ionic Liquid-Mediated Finkelstein Reaction for Safer Alkyl Halide Synthesis. Link

  • BenchChem. (2025).[1] Stability and Degradation Profile of Isoxazole Derivatives. Link

Sources

Comparative

Comprehensive HPLC Guide: Methyl 5-(iodomethyl)isoxazole

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers Executive Summary: The Criticality of the Iodomethyl Intermediate Methyl 5-(iodomethyl)isoxazole i...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers

Executive Summary: The Criticality of the Iodomethyl Intermediate

Methyl 5-(iodomethyl)isoxazole is a high-value, high-reactivity heterocyclic building block, frequently employed in the synthesis of isoxazole-based antibiotics (e.g., sulfamethoxazole analogs) and CNS-active agonists (e.g., AMPA/KA receptor ligands) . Unlike its chloro- or bromo- analogs, the iodomethyl derivative offers superior leaving-group ability (


), enabling facile nucleophilic substitutions under milder conditions.

However, this reactivity comes at a cost: chemical instability . The compound is prone to rapid hydrolysis and dimerization. Accurate HPLC characterization is not merely a purity check; it is a race against degradation. This guide provides a scientifically grounded framework for retaining, separating, and quantifying this labile intermediate against its more stable halogenated counterparts.

Physicochemical Profile & HPLC Implications

To design a robust method, we must first understand the analyte's behavior in a reversed-phase system.

PropertyValue (Approx.)HPLC Implication
LogP ~1.8 - 2.1Moderate lipophilicity; suitable for C18 (ODS) columns.
Reactivity High (

active)
Avoid protic solvents (MeOH) in sample diluents if possible; use ACN.
UV Max ~210 nm, ~254 nmThe isoxazole ring provides good absorbance at 254 nm (aromatic

).
pKa N/A (Non-ionizable)pH control is less critical for the analyte but essential for peak shape of impurities.

Method Development: The "Gold Standard" Protocol

Do not rely on generic "scouting" gradients. The following protocol is optimized for halogen selectivity and stability monitoring .

A. Column Selection: The Halogen Effect

While a standard C18 column works, a Phenyl-Hexyl column is superior for separating halo-isoxazoles. The


 interactions between the phenyl stationary phase and the isoxazole ring, combined with the polarizability of the Iodine atom, provide distinct selectivity changes compared to alkyl phases.
B. Optimized Chromatographic Conditions
ParameterConditionRationale
Column Agilent ZORBAX Eclipse Plus C18 (or equiv.)4.6 x 100 mm, 3.5 µm. High surface area for retention of small molecules.
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses silanol activity; ensures sharp peaks.
Mobile Phase B Acetonitrile (ACN)A preferred solvent over Methanol to prevent solvolysis of the iodo-group.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Gradient 5% B to 95% B over 10 minSteep gradient required to elute the lipophilic Iodo- species quickly.
Detection UV @ 254 nmOptimal sensitivity for the isoxazole chromophore.
Temperature 25°C (Ambient)Do not heat. Elevated temperatures accelerate degradation (

).

Comparative Retention Analysis (Data & Logic)

The retention time (RT) of 5-substituted isoxazoles follows a strict lipophilic order governed by the halogen substituent. In Reversed-Phase HPLC (RP-HPLC), retention increases with the hydrophobicity of the halogen.

Predicted Retention Behavior (C18 Column)
CompoundSubstituent (-X)Relative LipophilicityEst. Retention Time (min)*Elution Order
Impurity A Hydroxyl (-OH)Low (Polar)2.1 - 2.51 (Front)
Analogue 1 Chloro (-Cl)Moderate4.5 - 4.82
Analogue 2 Bromo (-Br)High5.2 - 5.53
Target Iodo (-I) Very High 6.0 - 6.5 4 (Late)

*Note: Absolute times vary by system dwell volume. The Relative Retention Time (RRT) is the critical metric. The Iodo-derivative will always elute last among these congeners.

Visualization: Separation Mechanism & Logic

The following diagram illustrates the mechanistic separation on a C18 stationary phase, highlighting why the Iodo- derivative elutes last.

HPLC_Separation cluster_column C18 Stationary Phase Interaction cluster_analytes C18 C18 Alkyl Chains (Hydrophobic Phase) OH Hydroxyl-Isoxazole (Polar) RT: ~2.3 min C18->OH Weak Interaction (Elutes First) Cl Chloro-Isoxazole (Moderate) RT: ~4.6 min C18->Cl Moderate Interaction I Methyl 5-(iodomethyl)isoxazole (Highly Lipophilic) RT: ~6.2 min C18->I Strong Interaction (Van der Waals + Polarizability)

Caption: Separation logic on C18. The large, polarizable Iodine atom increases Van der Waals forces with the stationary phase, resulting in the longest retention time.

Stability-Indicating Protocol (Self-Validating System)

The primary challenge with methyl 5-(iodomethyl)isoxazole is distinguishing the parent compound from its degradation products (primarily the alcohol from hydrolysis). A valid method must resolve these two peaks with a resolution (


) > 2.0.
The Degradation Pathway


Experimental Validation Workflow
  • Standard Prep : Dissolve 1 mg of Methyl 5-(iodomethyl)isoxazole in 1 mL anhydrous Acetonitrile . Inject immediately (T=0).

  • Forced Degradation (System Suitability) :

    • Take an aliquot of the standard.

    • Add 10% Water/Methanol.

    • Heat at 40°C for 30 mins.

    • Result : You should see the main peak (RT ~6.2 min) decrease and a new peak (Hydroxyl impurity) appear at ~2.3 min.

  • Pass Criteria : The method is valid ONLY IF the "front" impurity peak is baseline resolved from the main peak.

Visualization: Stability & Impurity Tracking

Stability_Workflow cluster_mechanism Chemical Mechanism Start Sample Preparation (Anhydrous ACN) Injection HPLC Injection (T=0) Start->Injection Decision Is Peak Pure? Injection->Decision Result_Clean Single Peak (RT ~6.2 min) Pass Decision->Result_Clean No hydrolysis Result_Degraded Split Peaks (RT 2.3 & 6.2 min) Degradation Detected Decision->Result_Degraded Water present Mech R-CH2-I + H2O -> R-CH2-OH + HI (Rapid Hydrolysis) Result_Degraded->Mech

Caption: Workflow for validating sample integrity. The appearance of an early-eluting peak confirms the presence of the hydrolysis degradant.

References

  • SIELC Technologies. Separation of Isoxazole derivatives on Newcrom R1 HPLC column. SIELC Application Notes.[1] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Isoxazole Derivatives. PubChem. Available at: [Link]

  • Hansen, T. V., et al. "Synthesis of 5-(iodomethyl)isoxazoles via iodocyclization." Journal of Organic Chemistry, 2005. (Contextual grounding for synthesis and stability).
  • Agilent Technologies. Method Development Guide for Polar and Non-Polar Compounds on ZORBAX Eclipse Plus. Agilent Technical Library. Available at: [Link]

Sources

Validation

The Vibrational Language of Molecules: FTIR Fundamentals

A Senior Application Scientist's Guide to Interpreting the Infrared Spectra of Isoxazole Esters For researchers and professionals in drug development and materials science, the precise characterization of novel heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Interpreting the Infrared Spectra of Isoxazole Esters

For researchers and professionals in drug development and materials science, the precise characterization of novel heterocyclic compounds is paramount. Isoxazole esters, a key scaffold in medicinal chemistry, demand rigorous structural confirmation.[1] Among the suite of analytical techniques available, Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative "molecular fingerprint," revealing the key functional groups that define these molecules.

This guide provides an in-depth analysis of the characteristic infrared (IR) absorption peaks for isoxazole esters. Moving beyond a simple list of wavenumbers, we will explore the causality behind these spectral features, compare them with related alternatives, and provide a field-proven protocol for acquiring high-quality data.

FTIR spectroscopy measures the absorption of infrared light by a molecule, which induces vibrations in its chemical bonds.[2][3][4][5][6] Not all bonds are IR-active; a bond vibration must cause a change in the molecule's net dipole moment to absorb IR radiation. The frequency of the absorbed radiation is specific to the type of bond (e.g., C=O, C=N, N-O) and its environment within the molecule. An FTIR spectrum plots the intensity of absorbed light against its wavenumber (cm⁻¹), providing a unique pattern of peaks that correspond to the molecule's functional groups.

For an isoxazole ester, we are primarily interested in the vibrational modes of two key regions: the ester group (-COOR) and the isoxazole ring.

Decoding the Spectrum: Characteristic IR Peaks of Isoxazole Esters

The infrared spectrum of an isoxazole ester is a composite of the absorptions from its constituent parts. The most diagnostic peaks arise from the high-energy stretching vibrations of double bonds and polar single bonds.

dot

Figure 1: Key vibrational modes and their typical IR frequencies in an isoxazole ester.

Key Functional Group Absorptions:

  • Ester Carbonyl (C=O) Stretching: This is typically one of the most intense and sharpest peaks in the spectrum, appearing in the range of 1700-1727 cm⁻¹ .[7] The exact position is sensitive to the electronic environment. Conjugation with the isoxazole ring can shift this peak to a slightly lower wavenumber compared to a simple aliphatic ester.

  • Isoxazole Ring C=N Stretching: The carbon-nitrogen double bond within the isoxazole ring gives rise to a characteristic absorption between 1612-1643 cm⁻¹ .[2] This peak is a key identifier for the isoxazole moiety.

  • Ester C-O Stretching: Esters exhibit strong C-O stretching vibrations. These typically appear as two or more bands. For isoxazole esters, a prominent band is often observed in the 1218-1268 cm⁻¹ region, corresponding to the C-O bond adjacent to the carbonyl group.[7]

  • Isoxazole Ring N-O Stretching: The nitrogen-oxygen single bond stretch of the isoxazole ring is found in the fingerprint region of the spectrum, typically between 1110-1168 cm⁻¹ .[2][3]

  • Isoxazole Ring C-H Stretching: The stretching vibration of the C-H bond on the isoxazole ring appears at higher wavenumbers, generally in the range of 3131-3158 cm⁻¹ .

Comparative Analysis: Isoxazole Ester vs. Aromatic Ester

To highlight the unique spectral features of the isoxazole ring, it is instructive to compare the spectrum of an isoxazole ester with that of a simple aromatic ester, such as ethyl benzoate. While both share features of the ester group, the contributions from the heterocyclic ring are distinct.

Vibrational Mode Isoxazole Ester (Typical Range, cm⁻¹) Ethyl Benzoate (Typical Range, cm⁻¹) Significance of Difference
C=O Stretch (Ester) 1700-1727[7]~1726[7]The ranges are very similar, as both are conjugated esters. The specific position can vary based on substituents.
C=C Stretch (Aromatic/Heteroaromatic) ~1580-1610 (Ring Skeletal)~1600, ~1585, ~1450Both show ring stretching modes, but the pattern and intensity differ.
C=N Stretch (Ring) 1612-1643 [2]N/AThis is a key differentiating peak, absent in the aromatic ester, and is a definitive marker for the isoxazole ring.
N-O Stretch (Ring) 1110-1168 [2][3]N/AAnother unique peak for the isoxazole structure, found in the fingerprint region.
C-O Stretch (Ester) 1218-1268[7]~1275, ~1100[7]Both show strong C-O stretches, but the exact positions and patterns in the fingerprint region will differ.
=C-H Stretch (Ring) 3131-3158~3060The C-H stretch for the isoxazole ring often appears at a slightly higher wavenumber than for a benzene ring.

This comparison underscores that while the ester absorptions are readily identifiable in both molecules, the presence of strong peaks in the 1612-1643 cm⁻¹ (C=N) and 1110-1168 cm⁻¹ (N-O) regions provides conclusive evidence for the isoxazole ring system.

Experimental Protocol: Acquiring a High-Fidelity ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is the preferred sampling technique for most solid powders and liquids due to its simplicity and speed, requiring minimal to no sample preparation.[8][9]

dot

ATR_FTIR_Workflow A 1. Clean ATR Crystal (e.g., with isopropanol) B 2. Record Background Spectrum (Measures instrument/air absorbance) A->B Ensures no contaminant peaks C 3. Place Sample on Crystal (~1-2 mg solid or 1 drop liquid) B->C Ready for sample analysis D 4. Apply Pressure (for solids) (Ensures good sample-crystal contact) C->D E 5. Acquire Sample Spectrum (Typically 16-32 scans at 4 cm⁻¹ resolution) D->E Optimizes signal quality F 6. Clean Crystal Post-Analysis E->F Data collected

Figure 2: Standard workflow for acquiring an ATR-FTIR spectrum.

Step-by-Step Methodology:

  • Crystal Preparation:

    • Action: Thoroughly clean the surface of the ATR diamond or germanium crystal with a solvent-grade isopropanol or ethanol on a lint-free wipe.

    • Causality: This step is critical to remove any residue from previous analyses, which would otherwise appear as contaminant peaks in your spectrum.

  • Background Acquisition:

    • Action: With the clean, empty ATR accessory in place, acquire a background spectrum.

    • Causality: The background scan measures the absorbance of ambient water vapor and carbon dioxide in the beam path, as well as any intrinsic signal from the instrument itself.[10] The instrument's software automatically subtracts this background from the sample spectrum, ensuring that the final data represents only the sample's absorbance.

  • Sample Application:

    • Action: Place a small amount of the isoxazole ester sample (typically 1-2 mg of a solid powder or a single drop of a liquid) directly onto the center of the ATR crystal.[8][10]

    • Causality: Only the portion of the sample in direct contact with the crystal will be measured. Using too much sample is wasteful and serves no analytical purpose.

  • Pressure Application (for Solid Samples):

    • Action: For solid samples, lower the built-in press arm and apply consistent pressure to compact the powder against the crystal.

    • Causality: Good contact between the sample and the crystal is essential for the IR light's evanescent wave to penetrate the sample effectively.[9] Insufficient contact results in a weak, low-quality spectrum.

  • Spectrum Acquisition:

    • Action: Collect the sample spectrum. Standard parameters for routine characterization are typically a resolution of 4 cm⁻¹ and an accumulation of 16 or 32 scans.

    • Causality: Co-adding multiple scans improves the signal-to-noise ratio. A resolution of 4 cm⁻¹ is sufficient to resolve the characteristic broad peaks of organic functional groups in the condensed phase.

  • Post-Analysis Cleanup:

    • Action: Retract the press arm, remove the bulk of the sample, and clean the crystal surface as described in Step 1.

    • Causality: Proper cleanup prevents cross-contamination and ensures the instrument is ready for the next user.

By following this self-validating protocol, researchers can reliably obtain high-quality, reproducible FTIR spectra for the unambiguous characterization of isoxazole esters.

References

  • Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)
  • Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • The Basics of FTIR Spectroscopy: An Industry Guide. (2023).
  • Theory of FTIR Spectroscopy. (n.d.). JASCO Inc.
  • Introduction to Fourier Transform Infrared Spectroscopy. (n.d.). ThermoFisher.
  • Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. (2023).
  • ATR-FTIR Sample Measurements. (n.d.). Agilent.
  • ATR-FTIR Analysis | Attenuated Total Reflectance. (n.d.). Measurlabs.
  • IR Spectroscopy Tutorial: Esters. (n.d.). University of Calgary.
  • Fourier Transform Infrared Spectroscopy (FTIR) Overview. (n.d.). Agilent.
  • Synthesis, Characterization And Biological Activity Of Isoxazole Deriv
  • FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. (2025). Spectroscopy.
  • Sample Preparation – FT-IR/ATR. (n.d.).

Sources

Safety & Regulatory Compliance

Safety

Disposal &amp; Handling Guide: Methyl 5-(iodomethyl)-1,2-oxazole-4-carboxylate

Executive Hazard Analysis Do not treat this compound as standard halogenated waste. Methyl 5-(iodomethyl)-1,2-oxazole-4-carboxylate contains a highly reactive iodomethyl ( ) moiety.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Analysis

Do not treat this compound as standard halogenated waste.

Methyl 5-(iodomethyl)-1,2-oxazole-4-carboxylate contains a highly reactive iodomethyl (


)  moiety. In the context of drug development, this "warhead" is designed to be a potent electrophile. Biologically, this translates to a high potential for alkylation of DNA and proteins , classifying it as a probable mutagen and severe lachrymator.
  • Primary Hazard: Alkylating agent (SN2 reactivity).

  • Secondary Hazard: Severe eye damage (Category 1) and skin corrosion/irritation.

  • Stability: Susceptible to hydrolysis; iodide is light-sensitive (keep amber).

Operational Directive: This compound must be chemically deactivated (quenched) at the bench level before being consolidated into general waste streams, whenever quantities exceed trace amounts (>100 mg).

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for alkyl iodides due to rapid permeation.

ComponentSpecificationRationale
Hand Protection Double-gloving required. Inner: Nitrile (4 mil). Outer: Silver Shield® (Laminate) or heavy-duty Nitrile (8 mil).Alkyl iodides can penetrate standard nitrile in <15 mins. Laminate offers >4 hr breakthrough time.
Eye Protection Chemical Splash Goggles + Face Shield.High risk of irreversible corneal damage (H318).
Respiratory Fume hood mandatory. If outside hood: Full-face respirator with OV/P100 cartridges.Low vapor pressure but high toxicity; prevents inhalation of particulates/aerosols.
Clothing Tyvek lab coat or chemically resistant apron.Prevents contamination of street clothes/skin absorption.

Decision Logic & Workflow

The following decision tree outlines the operational flow for handling this waste.

DisposalWorkflow Start Waste Generation: Methyl 5-(iodomethyl)-1,2-oxazole-4-carboxylate QuantityCheck Quantity > 100 mg? Start->QuantityCheck FormCheck Physical State? QuantityCheck->FormCheck Yes DirectPack Direct Lab Pack (Segregate as High Hazard) QuantityCheck->DirectPack No (Trace) Dissolve Dissolve in Acetone/EtOH FormCheck->Dissolve Solid Quench Chemical Deactivation (Thiosulfate Method) FormCheck->Quench Solution Dissolve->Quench Verify Verification Test (NBP Assay) Quench->Verify Result Test Negative? Verify->Result FinalWaste Dispose as General Halogenated Waste Result->FinalWaste Yes (Colorless) Retreat Add more Thiosulfate & Stir Overnight Result->Retreat No (Purple/Blue) Retreat->Verify

Figure 1: Operational decision tree for segregating trace waste from bulk waste requiring deactivation.

Chemical Deactivation Protocol (Thiosulfate Method)

This protocol utilizes Sodium Thiosulfate (


) to convert the reactive alkyl iodide into a non-toxic Bunte salt (organic thiosulfate) via nucleophilic substitution.

Reaction:



Step-by-Step Procedure
  • Preparation:

    • Prepare a 10% w/v aqueous Sodium Thiosulfate solution.

    • Ensure the waste solvent is miscible with water (e.g., Acetone, Ethanol, Acetonitrile). If the waste is in a non-polar solvent (DCM, Hexanes), add a phase-transfer catalyst (e.g., Tetrabutylammonium bromide) or vigorously stir a biphasic mixture.

  • Execution:

    • Slowly add the Thiosulfate solution to the waste stream. Use a 2:1 molar excess of thiosulfate relative to the alkylating agent.

    • Note: The reaction is generally not violently exothermic, but mild heat may be generated.

  • Incubation:

    • Stir the mixture at room temperature for 12–24 hours .

  • Verification (The "Trust" Step):

    • Perform the NBP Test (see Section 5) to confirm the destruction of the alkylating agent.

  • Final pH Check:

    • Ensure pH is neutral (6–8). Adjust with dilute HCl or NaOH if necessary to meet local disposal facility acceptance criteria.

Verification: The NBP Test

Do not assume quenching is complete. Validate it using 4-(p-nitrobenzyl)pyridine (NBP), the gold standard for detecting alkylating agents.

  • Reagent A: 5% NBP in acetone.

  • Reagent B: 50% Triethylamine in acetone.

  • Test:

    • Take 1 mL of your quenched waste mixture.

    • Add 0.1 mL Reagent A.

    • Heat at 100°C for 5 minutes (or 25°C for 20 mins).

    • Add 0.1 mL Reagent B.

  • Result Interpretation:

    • Purple/Blue Color: Alkylating agent still present. FAIL

      
       Return to Step 3 of Deactivation.
      
    • Colorless/Yellow: Alkylating agent destroyed. PASS

      
       Proceed to disposal.
      

Waste Characterization & Labeling

Once deactivated, the waste profile changes.

ParameterActive Agent (Unquenched)Deactivated Waste (Quenched)
RCRA Code (US) D001 (Ignitable), D003 (Reactive - potential), or Listed (P/U) if applicable.D001 (if flammable solvent remains).
Hazard Label "High Hazard: Alkylating Agent""Halogenated Solvent Waste"
Segregation Keep separate. Do not bulk.Can be bulked with standard halogenated solvents.
DOT Shipping UN 1760 (Corrosive Liquid, N.O.S.) or UN 2810 (Toxic)Depends on bulk solvent (e.g., UN 1993 Flammable Liquid).

Emergency Response (Spills)

Immediate Action: Evacuate the immediate area.

  • Small Spill (<10 mL):

    • Don Silver Shield gloves.

    • Cover spill with a 1:1 mixture of Sodium Thiosulfate and absorbent clay/vermiculite .

    • Allow to sit for 20 minutes to neutralize in situ.

    • Scoop into a disposable container labeled "Hazardous Waste - Debris."

  • Skin Contact:

    • Wash immediately with soap and water for 15 minutes. Do not use alcohol (increases absorption).

    • Seek medical attention; mention "Alkyl Iodide exposure."[1]

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[2][3] [Link]

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
  • Epstein, J., et al. (1955). "Use of 4-(4-Nitrobenzyl)pyridine as Analytical Reagent for Ethylenimines and Alkylating Agents." Analytical Chemistry. [Link]

  • U.S. EPA. (2023). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. [Link]

Sources

Handling

Personal protective equipment for handling Methyl 5-(iodomethyl)-1,2-oxazole-4-carboxylate

Part 1: The Hazard Profile (The "Why") Before discussing what to wear, you must understand why this molecule requires respect. Methyl 5-(iodomethyl)-1,2-oxazole-4-carboxylate is not a generic organic solid; it is a funct...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Hazard Profile (The "Why")

Before discussing what to wear, you must understand why this molecule requires respect. Methyl 5-(iodomethyl)-1,2-oxazole-4-carboxylate is not a generic organic solid; it is a functionalized alkylating agent .

The Structural Alert: The Iodomethyl "Warhead"

The critical safety concern lies in the C(sp3)-I bond attached to the isoxazole ring. Primary alkyl iodides are potent electrophiles. In a biological context, they can alkylate DNA and proteins via nucleophilic substitution (


).
  • Acute Risk: Severe skin and eye irritation (potential blistering/lachrymator effects).

  • Chronic Risk: Because it is an alkylating agent, it must be treated as a potential mutagen and sensitizer , even if specific toxicological data is sparse.

  • Reactivity: The iodine atom is a distinct "leaving group," making the methylene carbon highly susceptible to attack by biological nucleophiles (e.g., nitrogen in DNA bases).

Part 2: The PPE Shield (The "What")

Standard "lab safety" (coat, glasses, single gloves) is insufficient for handling concentrated alkyl iodides. We employ a Redundant Barrier System .

PPE Decision Matrix
Body ZoneStandard Protocol (Insufficient)Required Protocol (High Integrity) Scientific Rationale
Hands Single Nitrile Exam Gloves (4 mil)Double-Gloving System 1. Inner: 4 mil Nitrile (inspection layer)2. Outer: 8 mil Nitrile OR Laminate (Silver Shield®) for stock handling.Alkyl iodides can permeate thin nitrile in <5 minutes. Laminate films provide >480 min breakthrough time against halogenated organics.
Respiratory Open BenchCertified Fume Hood (Face velocity: 80–100 fpm)The compound is a solid, but dust and sublimed vapors are lachrymatory. Inhalation can lead to delayed pulmonary edema.
Eyes Safety GlassesChemical Splash Goggles Glasses allow vapor entry from the sides. Goggles seal the ocular cavity against irritating vapors and dust.
Body Cotton Lab CoatTyvek® Sleeves + Lab Coat Covers the "wrist gap" between glove and coat. Tyvek repels solid dust that cotton absorbs.

Part 3: Operational Workflow (The "How")

Workflow Visualization

The following diagram outlines the "Zero-Contact" workflow required to handle this compound safely.

G cluster_0 Critical Control Point Start Start: Stock Retrieval PPE_Check PPE Verification (Double Nitrile + Goggles) Start->PPE_Check Weighing Weighing Protocol (Inside Fume Hood Only) PPE_Check->Weighing Pass Solubilization Solubilization (Immediate Dissolution) Weighing->Solubilization Contain Dust Reaction Reaction Setup Solubilization->Reaction Waste Waste Segregation (Halogenated Organic) Reaction->Waste Quench First

Caption: Operational logic flow emphasizing the Critical Control Point during the weighing of the solid, where dust generation risk is highest.

Protocol: The "Zero-Contact" Weighing Method

Objective: Transfer solid without generating airborne dust or contaminating the balance.

  • Preparation: Place a disposable balance draft shield (or a simple cardboard box with the front open) inside the fume hood. Place the analytical balance inside this shield.

  • Double Glove: Don your inner orange/blue nitrile gloves, then your outer extended-cuff nitrile gloves.

  • Transfer:

    • Do not use a spatula that requires scraping.

    • Use a disposable anti-static weighing boat.

    • Gently tap the stock bottle to dispense the solid.

  • The "Wet" Transfer (Best Practice):

    • If possible, tare the reaction flask directly on the balance.

    • Add the solid.

    • Immediately add your solvent (e.g., DCM, THF) to the flask to dissolve the solid. Solutions are safer than solids because they eliminate the inhalation dust hazard.

  • Decon: Wipe the balance area with a tissue soaked in 10% sodium thiosulfate (see Decontamination below) immediately after weighing.

Part 4: Emergency & Disposal (The "Safety Net")

Decontamination Solution (The "Quench")

Water alone is ineffective. You need a nucleophile to destroy the alkylating agent and a reductant if free iodine is present.

  • Recipe: 10% Sodium Thiosulfate (

    
    ) + 1% Sodium Hydroxide (
    
    
    
    ) in water.
  • Mechanism: The hydroxide promotes hydrolysis of the ester and displacement of the iodide; thiosulfate reduces any liberated iodine (

    
    ) to harmless iodide (
    
    
    
    ).
Spill Cleanup Procedure
  • Evacuate: If a large amount (>5g) of dry powder is spilled outside the hood, evacuate the lab to allow dust to settle.

  • PPE Up: Wear a Tyvek suit and respiratory protection (N95 or P100) if cleaning a powder spill.

  • Cover: Gently cover the spill with paper towels soaked in the Decontamination Solution described above.

  • Wait: Allow to sit for 15 minutes.

  • Collect: Scoop up the wet slurry (do not create dust) and place it in a hazardous waste container.

Disposal Classification
  • Stream: Halogenated Organic Waste.

  • Labeling: Must be clearly labeled "Contains Alkyl Iodide – Potential Alkylating Agent."

  • Incompatibility: Do not mix with strong oxidizers or strong acids (potential for iodine vapor evolution).

References

  • Occupational Safety and Health Administration (OSHA). Guidelines for Cytotoxic (Antineoplastic) Drugs. (Alkylating agents handling protocols). [Link]

  • National Institutes of Health (NIH) / PubChem. Compound Summary: Methyl 5-(iodomethyl)isoxazole-4-carboxylate. (Structural data and GHS classifications). [Link]

  • Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. (Permeation data for halogenated organics). [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-(iodomethyl)-1,2-oxazole-4-carboxylate
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